Ethyl 3,3-diphenylpropanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401896. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,3-diphenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-2-19-17(18)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXRDSROKCWSHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322712 | |
| Record name | Ethyl 3,3-diphenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7476-18-8 | |
| Record name | 7476-18-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3,3-diphenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 3,3-diphenylpropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic routes for Ethyl 3,3-diphenylpropanoate (B1239988), a valuable intermediate in pharmaceutical and organic synthesis. The document details established methodologies, providing comprehensive experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
Ethyl 3,3-diphenylpropanoate is a carboxylic acid ester characterized by a propanoate backbone with two phenyl substituents at the C-3 position. Its structural motif is of interest in medicinal chemistry and materials science. This guide will focus on the most practical and efficient methods for its synthesis, primarily revolving around the formation of the precursor, 3,3-diphenylpropanoic acid, followed by its esterification. Alternative approaches, such as the Michael addition, will also be discussed.
Primary Synthetic Route: Two-Step Synthesis via 3,3-Diphenylpropanoic Acid
The most well-documented and scalable approach for the synthesis of this compound involves a two-step process:
-
Friedel-Crafts-type reaction: Synthesis of 3,3-diphenylpropanoic acid from cinnamic acid and benzene (B151609).
-
Fischer Esterification: Conversion of 3,3-diphenylpropanoic acid to its ethyl ester.
A logical workflow for this primary synthetic route is outlined below.
Caption: Workflow for the two-step synthesis of this compound.
Step 1: Synthesis of 3,3-Diphenylpropanoic Acid
This step involves the reaction of cinnamic acid with benzene in the presence of an ionic liquid catalyst, chloro-1-methyl-3-butylimidazole-aluminium trichloride (B1173362) ([bmim]Cl/AlCl₃), which acts as a Lewis acid to facilitate the Friedel-Crafts-type alkylation.
Experimental Protocol:
-
To a reaction flask, add benzene (0.9 moles) and [bmim]Cl/AlCl₃ ionic liquid (25.5 g).
-
Heat the mixture to 70-80°C with stirring.
-
Add cinnamic acid (0.1 moles, 14.8 g) portion-wise over 1 hour.
-
After the addition is complete, increase the temperature to reflux and maintain for 4 hours.
-
Upon completion, cool the reaction mixture and add 100 mL of water. Stir and allow the layers to separate.
-
The aqueous layer, containing the ionic liquid, can be separated, and the ionic liquid can be recovered by distillation of water under reduced pressure.
-
The organic layer is subjected to distillation under reduced pressure to recover unreacted benzene.
-
The resulting solid crude product is recrystallized from methanol (B129727) to yield pure 3,3-diphenylpropanoic acid.
Step 2: Fischer Esterification to this compound
The synthesized 3,3-diphenylpropanoic acid is then esterified using ethanol in the presence of a strong acid catalyst, typically sulfuric acid.
Experimental Protocol:
-
In a round-bottom flask, dissolve 3,3-diphenylpropanoic acid (0.067 moles, 15.1 g) in ethanol (0.4 moles, 18.5 g) with stirring.
-
Slowly add concentrated sulfuric acid (0.034 moles, 3.4 g) to the solution.
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
After the reaction, distill off the excess ethanol.
-
Neutralize the remaining mixture to a pH of 7.0-7.5 with a 5% sodium carbonate solution.
-
Perform a liquid-liquid extraction with diethyl ether.
-
Wash the combined organic extracts sequentially with water and then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.
Quantitative Data
The following table summarizes the typical quantitative data for this two-step synthesis based on a Chinese patent[1].
| Step | Reactants | Reagent/Catalyst | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| 1 | Cinnamic Acid, Benzene | [bmim]Cl/AlCl₃ | 4 | Reflux | 81.8 |
| 2 | 3,3-Diphenylpropanoic Acid, Ethanol | H₂SO₄ | 6-8 | Reflux | 91.0 |
Alternative Synthetic Route: Michael Addition
An alternative approach to the synthesis of this compound is through a Michael addition reaction. This would involve the 1,4-addition of a diphenylmethyl nucleophile to an acrylate (B77674) acceptor.
A proposed reaction scheme is as follows:
Caption: Proposed Michael addition pathway for this compound synthesis.
General Experimental Considerations
Proposed Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylmethane in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).
-
Cool the solution to a low temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi), to generate the diphenylmethyl anion. The formation of the anion is often indicated by a color change.
-
After stirring for a sufficient time to ensure complete deprotonation, slowly add ethyl acrylate to the solution.
-
Allow the reaction to proceed at low temperature, then gradually warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the product using column chromatography or vacuum distillation.
Expected Quantitative Data
The yields for Michael additions can vary widely depending on the specific substrates and reaction conditions. For planning purposes, a yield in the range of 50-80% could be anticipated, but this would require experimental optimization.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process involving the synthesis of 3,3-diphenylpropanoic acid followed by Fischer esterification. This method offers high yields and utilizes readily available starting materials. The Michael addition presents a viable, more direct alternative, though it may require more stringent anhydrous and inert conditions and optimization of the reaction parameters. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity.
References
An In-depth Technical Guide to Ethyl 3,3-diphenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,3-diphenylpropanoate (B1239988) is an organic compound with the chemical formula C₁₇H₁₈O₂.[1] It belongs to the class of carboxylic acid esters, characterized by a propanoate backbone with two phenyl substituents at the 3-position and an ethyl ester group. This technical guide provides a comprehensive overview of the known chemical and physical properties of Ethyl 3,3-diphenylpropanoate, alongside available information on its synthesis and safety considerations. Due to the limited publicly available experimental data, some sections will reference predicted values and data from structurally similar compounds to provide a broader context.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some properties have been computationally predicted, experimental data for several key physical characteristics remain largely unavailable in the public domain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₂ | [1] |
| Molecular Weight | 254.32 g/mol | [1] |
| CAS Number | 7476-18-8 | [1] |
| IUPAC Name | This compound | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| XLogP3-AA (Predicted) | 3.8 | [1] |
Spectroscopic Data
-
¹³C NMR Spectroscopy: Spectral data for ¹³C NMR is indicated to be available, which would provide key information about the carbon framework of the molecule.[1]
-
Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry data is also reported as being available, which is essential for determining the molecular weight and fragmentation pattern of the compound.[1]
A detailed experimental protocol for acquiring and interpreting this data would typically involve standard spectroscopic techniques.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy (General Procedure)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. This includes Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling constants to elucidate the structure of the molecule.
Synthesis of this compound
Conceptual Synthetic Workflow
The synthesis of this compound could likely be achieved through the esterification of 3,3-diphenylpropanoic acid with ethanol (B145695) in the presence of an acid catalyst.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Fischer Esterification (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,3-diphenylpropanoic acid (1 equivalent) and an excess of ethanol (e.g., 5-10 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Biological Activity and Drug Development Potential
There is currently no publicly available information on the biological activity, pharmacological properties, or any role of this compound in drug development. In vitro or in vivo studies, screening assays, and mechanism of action studies for this specific compound have not been reported in the searched scientific literature.
Safety and Handling
Specific safety data for this compound is not available. Therefore, it is prudent to handle this compound with the care and precautions typically applied to new or uncharacterized chemical substances. General safety guidelines for handling similar chemical compounds include:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.
-
Ventilation: Work in a well-ventilated area, such as a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
This compound is a known chemical entity with a defined structure. However, a comprehensive understanding of its chemical and physical properties is hampered by the lack of available experimental data. While its synthesis can be conceptually outlined, specific and validated experimental protocols are not readily accessible. Furthermore, its biological activity and potential applications in drug development remain unexplored. This guide highlights the current knowledge gaps and underscores the need for further experimental investigation to fully characterize this compound and explore its potential applications. Researchers interested in this molecule should consider undertaking the necessary experimental work to determine its fundamental properties and biological profile.
References
In-Depth Technical Guide: Ethyl 3,3-diphenylpropanoate
CAS Number: 7476-18-8
This technical guide provides a comprehensive overview of Ethyl 3,3-diphenylpropanoate (B1239988), tailored for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, spectral data, and relevant experimental protocols, alongside an exploration of its applications and biological significance.
Chemical and Physical Properties
Ethyl 3,3-diphenylpropanoate is a substituted fatty acid ester with the molecular formula C₁₇H₁₈O₂ and a molecular weight of 254.32 g/mol .[1] A comprehensive summary of its physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7476-18-8 | [1] |
| Molecular Formula | C₁₇H₁₈O₂ | [1] |
| Molecular Weight | 254.32 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Benzenepropanoic acid, β-phenyl-, ethyl ester; Ethyl 3,3-diphenylpropionate | |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Expected to be soluble in organic solvents and poorly soluble in water | |
| XLogP3-AA | 3.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 5 | [1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 2: Spectral Data for this compound
| Technique | Data Summary | Source |
| ¹H NMR | Data not explicitly available in the search results. | |
| ¹³C NMR | Data not explicitly available in the search results. | |
| Mass Spectrometry | Data not explicitly available in the search results. |
Experimental Protocols
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general and plausible synthetic route can be inferred from standard organic chemistry principles. One common method for the synthesis of such esters is the Fischer esterification of the corresponding carboxylic acid.
Hypothetical Synthesis Workflow:
Caption: Hypothetical workflow for the synthesis of this compound.
Detailed Hypothetical Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3-diphenylpropanoic acid in an excess of absolute ethanol.
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.
-
Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution. Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified using column chromatography.
Purification by Column Chromatography
Column chromatography is a standard technique for the purification of organic compounds.
General Column Chromatography Workflow:
Caption: General workflow for purification by column chromatography.
Detailed Protocol for Column Chromatography:
-
Column Preparation: A glass column is packed with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) as the eluent.[2][3]
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.[2]
-
Elution: The eluent is passed through the column, and the different components of the mixture travel down the column at different rates depending on their polarity.
-
Fraction Collection: The eluent is collected in a series of fractions.
-
Analysis: Each fraction is analyzed by TLC to determine which fractions contain the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed by rotary evaporation to yield the purified this compound.
Applications in Drug Development and Medicinal Chemistry
While direct applications of this compound in drug development are not extensively documented in the provided search results, its structural motifs are present in various biologically active molecules. Phenylpropanoate derivatives are known to be versatile building blocks in the synthesis of heterocyclic compounds, which are common scaffolds in medicinal chemistry. For instance, substituted ethyl phenylpropanoates are used in the synthesis of furans and pyrroles, which exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[4]
Biological Activity and Signaling Pathways
Currently, there is no specific information available from the search results detailing the biological activity or the signaling pathways directly modulated by this compound. Further research and biological screening would be necessary to elucidate its potential pharmacological effects. The Human Metabolome Database (HMDB) suggests that the related compound, Ethyl 3-phenylpropanoate, may be involved in fatty acid metabolism and lipid transport, though this is a broader classification and not specific to the diphenyl-substituted compound.
Conclusion
This compound, identified by the CAS number 7476-18-8, is a chemical compound with potential applications as a synthetic intermediate in organic and medicinal chemistry. This guide has provided a summary of its known physicochemical properties and outlined general experimental protocols for its synthesis and purification. While direct evidence of its use in drug development or its specific biological targets is currently limited, the structural class to which it belongs is of significant interest in the design of novel therapeutic agents. Further investigation is warranted to fully explore the synthetic utility and pharmacological potential of this compound.
References
Spectroscopic and Synthetic Profile of Ethyl 3,3-diphenylpropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
A summary of the key physical and chemical properties of Ethyl 3,3-diphenylpropanoate (B1239988) is presented in Table 1.
Table 1: Physical and Chemical Properties of Ethyl 3,3-diphenylpropanoate
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₂ | [1] |
| Molecular Weight | 254.32 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 7476-18-8 | [1] |
| Boiling Point | 355.6 ± 11.0 °C at 760 mmHg | [2] |
| Exact Mass | 254.130676 | [2] |
| SMILES | CCOC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | [1] |
Synthesis Protocol
A common method for the synthesis of ethyl esters is the Fischer esterification of the corresponding carboxylic acid. While a specific detailed protocol for the synthesis of this compound was not found in the performed searches, a general procedure based on the esterification of 3,3-diphenylpropanoic acid is provided below. A patent describes the synthesis of 3,3-diphenylpropanoic acid, a potential precursor.[3]
General Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 3,3-diphenylpropanoic acid in an excess of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.
References
An In-depth Technical Guide to Ethyl 3,3-diphenylpropanoate
This technical guide provides a comprehensive overview of Ethyl 3,3-diphenylpropanoate (B1239988), a chemical compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical identity, properties, and available synthesis information, presented in a clear and structured format for easy reference and comparison.
Chemical Identity
The primary identifier for any chemical compound is its IUPAC (International Union of Pure and Applied Chemistry) name, which provides a standardized and unambiguous system of nomenclature.
IUPAC Name: ethyl 3,3-diphenylpropanoate[1]
Beyond its formal IUPAC name, this compound is known by a variety of synonyms, which are frequently encountered in literature, chemical databases, and commercial catalogs. These synonyms, along with other key identifiers, are crucial for comprehensive literature searches and material procurement.
| Identifier Type | Identifier |
| CAS Number | 7476-18-8[1][2] |
| Molecular Formula | C17H18O2[1] |
| InChI | InChI=1S/C17H18O2/c1-2-19-17(18)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3[1] |
| InChIKey | XZXRDSROKCWSHE-UHFFFAOYSA-N[1] |
| SMILES | CCOC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2[1] |
| Synonyms | 3,3-DIPHENYLPROPIONIC ACID ETHYL ESTER[1], 3,3-diphenyl-propionic acid ethyl ester[1], ethyl 3,3-diphenylpropionate[1], ethyl 3,3-diphenyl-1-propanate[1], NSC401896[1] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value |
| Molecular Weight | 254.32 g/mol [1] |
| XLogP3 | 3.8[1] |
| Exact Mass | 254.130679813 Da[1] |
Logical Workflow for Compound Identification
The process of identifying and characterizing a chemical compound like this compound follows a logical progression of analytical techniques. The following diagram illustrates a typical workflow.
Synthesis Information
The following diagram illustrates a generalized synthetic pathway for esters, which would be applicable to the synthesis of this compound.
Further investigation into chemical literature and reaction databases would be necessary to establish a detailed and optimized experimental protocol for the synthesis of this compound. Researchers should consult relevant safety data sheets (SDS) for all reagents and follow appropriate laboratory safety procedures.
References
A Technical Guide to the Physical Properties of Ethyl 3,3-diphenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,3-diphenylpropanoate (B1239988) is a chemical compound of interest in organic synthesis and potentially in the development of novel pharmaceutical agents. A thorough understanding of its physical properties is fundamental for its application in research and drug development, enabling informed decisions on reaction conditions, purification methods, and formulation strategies. This technical guide provides a summary of the known identifiers for Ethyl 3,3-diphenylpropanoate and presents detailed experimental protocols for the determination of its key physical properties, including melting point, boiling point, density, and solubility. Furthermore, standard procedures for its characterization using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy are outlined. Due to a notable scarcity of published experimental data for this specific compound, this guide focuses on the methodologies required to obtain these crucial parameters, thereby empowering researchers to characterize this compound and similar compounds in the laboratory.
Introduction
This compound (CAS No. 7476-18-8) is an ester derivative of 3,3-diphenylpropanoic acid. Its molecular structure, featuring two phenyl groups, imparts significant steric hindrance and lipophilicity, which are expected to influence its physical and chemical behavior. While the basic molecular details are known, a comprehensive public database of its physical properties is currently lacking. This guide aims to bridge this gap by providing a foundational understanding of the compound and, more importantly, the experimental means to elucidate its physical characteristics.
Compound Identification
A summary of the key identifiers for this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 7476-18-8 | PubChem[1] |
| Molecular Formula | C₁₇H₁₈O₂ | PubChem[1] |
| Molecular Weight | 254.32 g/mol | PubChem[1] |
| Canonical SMILES | CCOC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | PubChem[1] |
| InChI | InChI=1S/C17H18O2/c1-2-19-17(18)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3 | PubChem[1] |
| InChIKey | XZXRDSROKCWSHE-UHFFFAOYSA-N | PubChem[1] |
Experimental Protocols for Determination of Physical Properties
The following sections detail the experimental procedures for determining the primary physical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of the purity of a solid compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a rapid heating rate (10-20 °C/minute) can be used to determine a preliminary range.
-
For an accurate measurement, a slower heating rate of 1-2 °C/minute should be used, starting from a temperature approximately 20 °C below the estimated melting point.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is the melting point of the sample.[2][3][4][5][6]
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant.
Apparatus:
-
Thiele tube or a small-scale distillation apparatus
-
Thermometer
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating bath fluid
Procedure (Thiele Tube Method):
-
Place a few milliliters of the liquid this compound into a small test tube.
-
Invert a capillary tube (sealed end up) into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire.
-
Place the assembly into a Thiele tube containing mineral oil, ensuring the sample is below the oil level.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous and rapid stream of bubbles is observed, remove the heat source.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[7][8][9][10][11]
Density Determination
The density of a liquid is its mass per unit volume.
Apparatus:
-
Pycnometer or a graduated cylinder (10 mL)
-
Analytical balance
-
Thermometer
Procedure:
-
Measure the mass of a clean, dry pycnometer or a 10 mL graduated cylinder on an analytical balance.
-
Carefully add a known volume (e.g., 5.00 mL) of this compound to the pycnometer or graduated cylinder.
-
Measure the combined mass of the container and the liquid.
-
Record the temperature of the liquid.
-
Calculate the mass of the liquid by subtracting the mass of the empty container.
-
Calculate the density by dividing the mass of the liquid by its volume.[12][13][14][15]
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for purification and formulation.
Apparatus:
-
Small test tubes
-
Vortex mixer
-
A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane (B109758), hexane)
Procedure:
-
Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.
-
To each test tube, add a specific volume (e.g., 1 mL) of a different solvent.
-
Agitate the mixtures using a vortex mixer for a set period (e.g., 1 minute).
-
Visually inspect each tube to determine if the solid has completely dissolved.
-
If the compound dissolves, it is considered soluble. If it does not, it is insoluble. For intermediate cases, terms like "partially soluble" or "sparingly soluble" can be used.[16][17][18]
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Procedure:
-
Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.[1][19][20][21][22]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate and identify the components of a volatile mixture and to determine the molecular weight of the compound.
Procedure:
-
Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
The compound will be separated on the GC column and then ionized and detected by the mass spectrometer.
-
The resulting mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound, and a characteristic fragmentation pattern.[23][24][25][26][27]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Procedure:
-
A small amount of liquid this compound can be placed directly on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.
-
Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Acquire the infrared spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule (e.g., C=O stretch of the ester, C-O stretch, aromatic C-H stretches).[28][29][30][31]
Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a comprehensive overview of the necessary experimental procedures for the determination of the physical properties and spectroscopic characterization of this compound. While published data for this specific molecule is limited, the detailed protocols presented herein offer a clear pathway for researchers to obtain this essential information. The systematic application of these methods will enable a more complete understanding of the physicochemical profile of this compound, facilitating its use in scientific research and development.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. westlab.com [westlab.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. scribd.com [scribd.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. phillysim.org [phillysim.org]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. chm.uri.edu [chm.uri.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. scribd.com [scribd.com]
- 18. chem.ucalgary.ca [chem.ucalgary.ca]
- 19. organomation.com [organomation.com]
- 20. sites.bu.edu [sites.bu.edu]
- 21. publish.uwo.ca [publish.uwo.ca]
- 22. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 23. memphis.edu [memphis.edu]
- 24. uoguelph.ca [uoguelph.ca]
- 25. Sample preparation GC-MS [scioninstruments.com]
- 26. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. scribd.com [scribd.com]
- 30. ejournal.upi.edu [ejournal.upi.edu]
- 31. rtilab.com [rtilab.com]
A Comprehensive Technical Guide to the Solubility of Ethyl 3,3-diphenylpropanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,3-diphenylpropanoate (B1239988) is a compound of interest in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is critical for its application in synthesis, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3,3-diphenylpropanoate. Due to the limited availability of public quantitative solubility data for this specific compound, this guide focuses on providing detailed experimental protocols for determining its solubility, alongside a framework for the systematic presentation of such data. This document is intended to equip researchers and professionals with the necessary tools to generate and interpret solubility data for this compound in a variety of organic solvent systems.
Introduction to Solubility
Solubility is a fundamental physicochemical property of a compound, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure. In the context of drug development and chemical research, solubility is a critical parameter that influences a wide range of processes including:
-
Reaction Kinetics and Yield: The rate and efficiency of chemical reactions often depend on the ability of reactants to dissolve and interact in a solvent.
-
Purification: Techniques such as crystallization and chromatography are heavily reliant on the differential solubility of a compound and its impurities in various solvent systems.
-
Formulation Development: For a compound to be developed into a pharmaceutical product, its solubility in biocompatible solvents is a key consideration for achieving desired bioavailability and therapeutic efficacy.
-
Analytical Chemistry: Accurate quantification and characterization of a compound often require it to be in a dissolved state.
The solubility of a molecule like this compound is governed by its molecular structure, including the presence of polar functional groups (the ester group) and nonpolar moieties (the two phenyl groups and the ethyl chain), and the physicochemical properties of the solvent.
Predicted Solubility Profile of this compound
Based on its chemical structure, a qualitative prediction of the solubility of this compound in various organic solvents can be made. The large, nonpolar surface area contributed by the two phenyl rings suggests good solubility in nonpolar and weakly polar aprotic solvents. The presence of the ester group, which can act as a hydrogen bond acceptor, may impart some solubility in polar aprotic and, to a lesser extent, polar protic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Benzene | High | The large nonpolar diphenyl and ethyl groups will interact favorably with nonpolar solvents through van der Waals forces. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The dipole moment of the ester group will allow for dipole-dipole interactions with these solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | While the ester can accept hydrogen bonds, the large nonpolar structure will likely limit solubility in solvents with strong hydrogen-bonding networks. |
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, experimental determination is essential. The following section details a robust and widely accepted method for determining the thermodynamic solubility of a solid compound in an organic solvent.
The Shake-Flask Method
The shake-flask method is a classic and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period to reach saturation.
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The equilibration time can vary depending on the compound and solvent but is typically 24 to 72 hours.[1]
-
It is recommended to perform the experiment in a temperature-controlled environment to ensure isothermal conditions.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Separate the saturated solution from the excess solid. This can be achieved by:
-
Centrifugation: Centrifuge the sample to pellet the undissolved solid.
-
Filtration: Filter the solution through a chemically inert filter (e.g., PTFE syringe filter) with a pore size that will retain the solid particles (e.g., 0.22 µm or 0.45 µm).
-
-
-
Quantification of Solute Concentration:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method. A common and effective method is UV-Vis spectrophotometry, given the chromophoric nature of the phenyl groups in the molecule.
-
References
"Ethyl 3,3-diphenylpropanoate molecular weight and formula"
This document provides the essential physicochemical properties of Ethyl 3,3-diphenylpropanoate (B1239988), a compound of interest for researchers and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
The fundamental molecular characteristics of Ethyl 3,3-diphenylpropanoate are summarized in the table below. This data is critical for experimental design, analytical method development, and computational modeling.
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₈O₂ | |
| Molecular Weight | 254.32 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 7476-18-8 | [1] |
Structural Information
To visualize the molecular structure and connectivity, a simple logical diagram is provided.
Caption: Structural components of this compound.
References
An In-depth Technical Guide on the Initial Studies of Ethyl 3,3-diphenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational studies on Ethyl 3,3-diphenylpropanoate (B1239988), a molecule of interest in organic synthesis and potential pharmaceutical applications. This document details its physicochemical properties, outlines plausible synthetic routes with experimental protocols, and discusses its spectroscopic characterization.
Physicochemical Properties
Ethyl 3,3-diphenylpropanoate is a substituted propanoate ester. Its core physicochemical properties are summarized in the table below, providing a foundational dataset for researchers.
| Property | Value | Source |
| CAS Number | 7476-18-8 | PubChem[1] |
| Molecular Formula | C₁₇H₁₈O₂ | PubChem[1] |
| Molecular Weight | 254.32 g/mol | PubChem[1] |
| Density | 1.1 ± 0.1 g/cm³ | ChemSrc[2] |
| Boiling Point | 355.6 ± 11.0 °C at 760 mmHg | ChemSrc[2] |
| Flash Point | 133.1 ± 17.6 °C | - |
| LogP | 4.29 | ChemSrc[2] |
| Refractive Index | 1.547 | ChemSrc[2] |
Synthetic Approaches
The synthesis of this compound can be approached through several established organic reactions. While a direct, one-pot synthesis is not readily found in the literature, a highly plausible multi-step approach involves a Reformatsky reaction followed by dehydration and subsequent reduction.
Multi-step Synthesis via Reformatsky Reaction
This synthetic pathway involves three key stages:
-
Reformatsky Reaction: Condensation of benzophenone (B1666685) with ethyl bromoacetate (B1195939) to yield Ethyl 3-hydroxy-3,3-diphenylpropanoate.
-
Dehydration: Elimination of a water molecule from the β-hydroxy ester to form Ethyl 3,3-diphenylpropenoate.
-
Reduction: Catalytic hydrogenation of the unsaturated ester to afford the final product, this compound.
Caption: Multi-step synthesis of this compound.
This protocol is adapted from general procedures for the Reformatsky reaction.[3]
Materials:
-
Benzophenone
-
Ethyl bromoacetate
-
Activated Zinc dust
-
Iodine (catalyst)
-
Anhydrous Toluene
-
Methyl tert-butyl ether (MTBE) for extraction
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A suspension of activated zinc dust (5.0 eq) and a crystal of iodine (0.1 eq) in anhydrous toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.
-
To this mixture, add ethyl bromoacetate (2.0 eq).
-
A solution of benzophenone (1.0 eq) in toluene (10 mL) is then added to the suspension.
-
The resulting mixture is stirred at 90 °C for 30 minutes.
-
The reaction is cooled to 0 °C, and water is carefully added to quench the reaction.
-
The suspension is filtered, and the filtrate is extracted with MTBE.
-
The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, Ethyl 3-hydroxy-3,3-diphenylpropanoate, is purified by silica (B1680970) gel chromatography.
This is a general procedure for the acid-catalyzed dehydration of a β-hydroxy ester.
Materials:
-
Ethyl 3-hydroxy-3,3-diphenylpropanoate
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve Ethyl 3-hydroxy-3,3-diphenylpropanoate in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl 3,3-diphenylpropenoate.
This is a standard procedure for the reduction of a carbon-carbon double bond.
Materials:
-
Ethyl 3,3-diphenylpropenoate
-
Palladium on carbon (10% Pd, catalytic amount)
-
Ethanol (B145695) or Ethyl acetate (B1210297)
-
Hydrogen gas
Procedure:
-
Dissolve Ethyl 3,3-diphenylpropenoate in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% palladium on carbon.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a methylene (B1212753) group, a methine proton, and the aromatic protons of the two phenyl groups.
¹³C NMR: PubChem lists the availability of a ¹³C NMR spectrum for this compound, though the specific chemical shifts are not provided.[1] For comparison, the ¹³C NMR data for the related compound, Ethyl 3-phenylpropionate (B1229125), shows signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the ethyl and propionate (B1217596) backbone.[4]
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit a strong absorption band corresponding to the C=O stretching of the ester group, typically in the range of 1730-1750 cm⁻¹. Other characteristic peaks would include C-H stretching from the aromatic and aliphatic portions of the molecule, and C=C stretching from the aromatic rings.
Mass Spectrometry (MS)
A GC-MS spectrum is available on PubChem for this compound.[1] The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 254.32. Common fragmentation patterns for esters would likely be observed, including the loss of the ethoxy group (-OCH₂CH₃) and rearrangements.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound based on the multi-step synthetic route.
Caption: A typical experimental workflow for synthesis and analysis.
This technical guide provides a solid foundation for researchers interested in this compound. The outlined synthetic route is robust and based on well-established reactions, and the predicted spectroscopic data offers a valuable reference for characterization. Further experimental work is encouraged to refine the protocols and fully elucidate the spectroscopic properties of this compound.
References
Ethyl 3,3-diphenylpropanoate: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific literature on Ethyl 3,3-diphenylpropanoate (B1239988) (CAS No. 7476-18-8). The document covers its chemical and physical properties, synthesis methodologies with detailed experimental protocols, and spectroscopic data. All quantitative information has been summarized in structured tables for clarity and comparative analysis.
Chemical and Physical Properties
Ethyl 3,3-diphenylpropanoate, also known as 3,3-Diphenylpropionic acid ethyl ester, is an organic compound with the molecular formula C₁₇H₁₈O₂.[1] It is characterized as a yellowish, viscous oil.[2] A summary of its key physical and computed properties is provided in Table 1.
| Property | Value | Source |
| CAS Number | 7476-18-8 | [1] |
| Molecular Formula | C₁₇H₁₈O₂ | [1] |
| Molecular Weight | 254.32 g/mol | [1] |
| Appearance | Yellowish viscous oil | [2] |
| Boiling Point | 153-154 °C at 20 mmHg | [2] |
| Refractive Index (nD²⁵) | 1.5664 | [2] |
| Computed XLogP3 | 3.8 | [1] |
Synthesis of this compound
The primary method for synthesizing this compound is the Fischer esterification of 3,3-diphenylpropionic acid with ethanol (B145695), catalyzed by a strong acid like sulfuric acid. This reaction has been reported with high yields.
| Precursor | Reagents | Catalyst | Yield | Source |
| 3,3-Diphenylpropionic Acid | Ethanol | Sulfuric Acid | 91.0% | CN102643168B |
| 3,3-Diphenylpropionic Acid | Ethanol | Sulfuric Acid | 88% | [2] |
Detailed Experimental Protocol: Fischer Esterification
The following protocol is adapted from Chinese Patent CN102643168B.
Reagents:
-
3,3-Diphenylpropionic acid (15.1 g, 0.067 mol)
-
Ethanol (18.5 g, 0.4 mol)
-
Concentrated Sulfuric Acid (3.4 g, 0.034 mol)
-
5% Sodium Carbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a reaction flask, add 15.1 g (0.067 mol) of 3,3-diphenylpropionic acid and dissolve it in 18.5 g (0.4 mol) of ethanol with stirring.
-
Slowly add 3.4 g (0.034 mol) of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
After the reaction is complete, recover the excess ethanol via distillation.
-
Neutralize the residue with a 5% sodium carbonate solution until the pH reaches 7.0-7.5.
-
Perform a liquid-liquid extraction. The layers will separate upon standing.
-
Separate the organic layer and wash it twice with water.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Filter the drying agent. The resulting product is 15.5 g of this compound (0.061 mol), corresponding to a yield of 91.0%.
Synthesis Workflow Diagram
The following diagram illustrates the synthesis and purification workflow for this compound via Fischer esterification.
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of this compound. The available infrared and nuclear magnetic resonance data are presented below. While 13C NMR and GC-MS data are noted in databases like PubChem, specific peak information was not available in the reviewed literature.[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Interpretation |
| 3061 | Aromatic C-H Stretch |
| 2981, 2934 | Aliphatic C-H Stretch |
| 1735 | C=O (Ester) Stretch |
| 1599 | Aromatic C=C Stretch |
| 1494, 1451 | Aromatic C=C Stretch |
| 1371 | C-H Bend |
| 1255, 1152 | C-O (Ester) Stretch |
| 746, 700 | C-H Out-of-plane Bend (Monosubstituted Benzene) |
| Source: Arkivoc[2] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1.15 | Triplet (t) | 3H | 9.0 | -O-CH₂-CH₃ |
| 3.15 | Doublet (d) | 2H | 9.0 | -CH-CH₂ -C=O |
| 4.05 | Quartet (q) | 2H | 9.0 | -O-CH₂ -CH₃ |
| 4.55 | Triplet (t) | 1H | 9.0 | Ar₂-CH -CH₂- |
| 7.1 - 7.3 | Multiplet (m) | 10H | - | Aromatic Protons (2 x C₆H₅ ) |
| Solvent: CDCl₃, Frequency: 90 MHz, Source: Arkivoc[2] |
Biological Activity and Applications
A thorough review of the scientific literature and patent databases did not yield any specific reports on the biological activity, signaling pathway involvement, or direct applications in drug development for this compound. Its documented use is primarily as a chemical intermediate in the synthesis of other molecules. For instance, it has been used as a precursor for the synthesis of tertiary alcohols, such as 1,1,3,3-tetraphenyl-1-propanol, through reactions with Grignard reagents.[3]
Conclusion
This compound is a well-characterized chemical intermediate. Its synthesis via Fischer esterification from 3,3-diphenylpropionic acid is efficient and high-yielding, with a clear and established protocol. Spectroscopic data, particularly IR and ¹H NMR, are available and confirm its molecular structure. However, there is a notable absence of published research on its biological effects or its potential as a therapeutic agent. For professionals in drug development, its current value lies in its role as a synthetic building block rather than as an active pharmaceutical ingredient. Future research could explore the potential bioactivity of this compound, given its diaryl structure, which is a common motif in pharmacologically active molecules.
References
Methodological & Application
Ethyl 3,3-diphenylpropanoate: A Versatile Scaffold in the Synthesis of Bioactive Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ethyl 3,3-diphenylpropanoate (B1239988) and its structural analogs are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals. The core 3,3-diphenylpropyl moiety provides a rigid scaffold that can be functionalized to create a variety of target molecules with significant biological activity. This document outlines the application of this chemical entity, with a focus on its role as a precursor in the synthesis of opioid analgesics, and provides detailed experimental protocols for key transformations.
Key Applications in Drug Discovery
The diphenylpropylamine scaffold is a critical pharmacophore in a class of synthetic opioids. A prominent example is Methadone, a potent analgesic used for pain management and in opioid addiction therapy. While the direct use of ethyl 3,3-diphenylpropanoate in published syntheses of Methadone is not extensively documented, its close structural relative, diphenylacetonitrile (B117805), serves as a key starting material. The synthetic logic can be adapted, positioning this compound as a valuable precursor for the synthesis of the core intermediate.
The general synthetic strategy involves the alkylation of a diphenylmethane (B89790) derivative at the benzylic position, followed by further transformations to introduce the required functional groups.
Synthesis of Methadone Precursor from Diphenylacetonitrile
A crucial step in Methadone synthesis is the alkylation of diphenylacetonitrile with a suitable aminoalkyl halide. This reaction introduces the dimethylamino group and extends the carbon chain, forming the backbone of the final drug molecule.
Reaction Data
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |
| Diphenylacetonitrile | 1-dimethylamino-2-chloropropane | Sodamide (NaNH₂) | Toluene | 4-(Dimethylamino)-2,2-diphenylpentanenitrile (and isomer) | High | [1][2] |
| Diphenylacetonitrile | 1-dimethylamino-2-chloropropane | Sodium Hydroxide (B78521) (NaOH) | Dimethylformamide (DMF) | 4-(Dimethylamino)-2,2-diphenylpentanenitrile (and isomer) | >60% (desired isomer) | [1] |
Experimental Protocol: Alkylation of Diphenylacetonitrile
Materials:
-
Diphenylacetonitrile
-
1-dimethylamino-2-chloropropane hydrochloride
-
Sodium hydroxide (pellets)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 1-dimethylamino-2-chloropropane free base is prepared by dissolving its hydrochloride salt in water and treating it with a 20% aqueous sodium hydroxide solution. The free base is then extracted with a suitable organic solvent.
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add powdered sodium hydroxide (2 molar equivalents) to anhydrous dimethylformamide.
-
To this slurry, add a solution of diphenylacetonitrile (1 molar equivalent) in anhydrous DMF dropwise with stirring.
-
After stirring for a designated period to ensure the formation of the carbanion, add the 1-dimethylamino-2-chloropropane free base (1.1 molar equivalents) dropwise.
-
The reaction mixture is heated and stirred for several hours to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.
-
The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, a mixture of 4-(dimethylamino)-2,2-diphenylpentanenitrile and its isomer, 3-methyl-4-(dimethylamino)-2,2-diphenylbutyronitrile.[1]
-
The desired isomer can be separated and purified by fractional crystallization.
Conversion of the Nitrile Intermediate to Methadone
The resulting nitrile is a key intermediate that can be converted to Methadone via a Grignard reaction followed by hydrolysis.
Reaction Data
| Reactant 1 | Reactant 2 | Solvent | Product | Reference |
| 4-(Dimethylamino)-2,2-diphenylpentanenitrile | Ethylmagnesium bromide | Diethyl ether | Methadone | [2][3] |
Experimental Protocol: Grignard Reaction and Hydrolysis
Materials:
-
4-(Dimethylamino)-2,2-diphenylpentanenitrile
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere, prepare the Grignard reagent by adding a solution of ethyl bromide in anhydrous diethyl ether dropwise to a suspension of magnesium turnings in anhydrous diethyl ether.
-
Once the Grignard reagent formation is complete, a solution of 4-(dimethylamino)-2,2-diphenylpentanenitrile in anhydrous diethyl ether is added dropwise.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the reaction is carefully quenched by the slow addition of aqueous hydrochloric acid.
-
The mixture is then heated to hydrolyze the intermediate imine to the corresponding ketone (Methadone).
-
The aqueous solution is cooled and made basic with a sodium hydroxide solution.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield crude Methadone.
-
Further purification can be achieved by recrystallization or chromatography.[2][3]
Logical Workflow for Methadone Synthesis
The following diagram illustrates the key transformations in the synthesis of Methadone, highlighting the role of the diphenylpropyl scaffold.
Caption: Synthetic pathway from a diphenyl precursor to Methadone.
Conceptual Pathway from this compound
This diagram outlines a conceptual synthetic route starting from this compound to the key nitrile intermediate.
Caption: A conceptual multi-step conversion of the title compound.
References
Application Notes and Protocols for the Alkylation of Ethyl 3,3-diphenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the α-alkylation of ethyl 3,3-diphenylpropanoate (B1239988), a valuable transformation for the synthesis of various organic molecules and potential pharmaceutical intermediates. The protocols described herein focus on two robust methods: direct enolate alkylation using a strong, non-nucleophilic base and phase-transfer catalyzed (PTC) alkylation.
Introduction
The alkylation of esters at the α-position is a fundamental carbon-carbon bond-forming reaction in organic synthesis. For a substrate such as ethyl 3,3-diphenylpropanoate, the introduction of an alkyl group at the C-2 position generates a new stereocenter and provides access to a range of 2-alkyl-3,3-diphenylpropanoic acid derivatives. These products can serve as key building blocks in the development of novel therapeutic agents and other functional materials.
This document outlines two primary methodologies for this transformation, each with its own set of advantages and considerations. Direct enolate alkylation offers a high degree of control and is suitable for a wide range of alkylating agents. Phase-transfer catalysis presents a milder, often more scalable, and environmentally benign alternative.
Data Presentation
The following tables summarize the typical reagents and conditions for the two primary methods of alkylating this compound.
Table 1: Reagents and Conditions for Direct Enolate Alkylation
| Reagent/Parameter | Function | Typical Value/Compound |
| Substrate | Starting Ester | This compound |
| Base | Enolate Formation | Lithium diisopropylamide (LDA) |
| Solvent | Anhydrous, Aprotic | Tetrahydrofuran (B95107) (THF) |
| Alkylating Agent | Alkyl Group Source | Methyl iodide, Ethyl bromide, etc. |
| Temperature | Enolate Formation | -78 °C |
| Temperature | Alkylation | -78 °C to Room Temperature |
| Reaction Time | Alkylation | 1 - 4 hours |
| Quenching Agent | Proton Source | Saturated aqueous NH₄Cl |
Table 2: Reagents and Conditions for Phase-Transfer Catalyzed Alkylation
| Reagent/Parameter | Function | Typical Value/Compound |
| Substrate | Starting Ester | This compound |
| Base | Deprotonation | 50% Aqueous NaOH or KOH |
| Solvent | Organic Phase | Toluene (B28343) or Dichloromethane |
| Phase-Transfer Catalyst | Anion Transport | Tetrabutylammonium (B224687) bromide (TBAB) |
| Alkylating Agent | Alkyl Group Source | Methyl iodide, Benzyl (B1604629) bromide, etc. |
| Temperature | Reaction | Room Temperature to 60 °C |
| Reaction Time | Reaction | 4 - 24 hours |
Experimental Protocols
Protocol 1: Direct Enolate Alkylation using Lithium Diisopropylamide (LDA)
This protocol is adapted from established procedures for the alkylation of similar phenyl-substituted esters and is expected to be effective for this compound.[1]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, syringes, magnetic stirrer, and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of LDA Solution: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to generate the LDA solution.
-
Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the ester solution via cannula or syringe. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: To the enolate solution at -78 °C, add the alkyl halide (1.1 to 1.5 equivalents) dropwise. Allow the reaction mixture to stir at -78 °C for 1-2 hours, and then let it slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired α-alkylated product.
Protocol 2: Phase-Transfer Catalyzed (PTC) Alkylation
This protocol provides a general procedure for the PTC alkylation of this compound.
Materials:
-
This compound
-
Toluene or Dichloromethane
-
50% (w/v) aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution
-
Tetrabutylammonium bromide (TBAB) (5-10 mol%)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Diethyl ether or Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and other standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 equivalent), toluene or dichloromethane, and the alkyl halide (1.2 to 2.0 equivalents).
-
Addition of Base and Catalyst: To the vigorously stirred organic mixture, add the 50% aqueous NaOH or KOH solution and the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.05 - 0.10 equivalents).
-
Reaction: Heat the biphasic mixture to the desired temperature (typically between room temperature and 60 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or GC analysis.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 30 mL).
-
Purification: Combine all organic layers and wash with water until the aqueous layer is neutral. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for direct enolate alkylation.
Caption: Experimental workflow for PTC alkylation.
Caption: Key requirements for alkylation methods.
References
Application Notes and Protocols for the Utilization of Ethyl 3,3-diphenylpropanoate in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 3,3-diphenylpropanoate (B1239988) is a valuable building block in pharmaceutical synthesis, primarily serving as a precursor for the synthesis of 3,3-diphenylpropylamine (B135516) and its derivatives. This scaffold is the core of several active pharmaceutical ingredients (APIs), most notably Fendiline (B78775), a calcium channel blocker. This document provides detailed protocols for the multi-step synthesis of Fendiline from Ethyl 3,3-diphenylpropanoate, including key intermediate steps, reaction conditions, and characterization data.
Section 1: Synthesis of Fendiline from this compound
The overall synthetic pathway for Fendiline starting from this compound involves three key transformations:
-
Reduction of the ester to the corresponding primary alcohol, 3,3-diphenylpropan-1-ol.
-
Oxidation of the alcohol to the aldehyde, 3,3-diphenylpropanal (B2737569).
-
Reductive amination of the aldehyde with (R/S)-1-phenylethylamine to yield Fendiline.
Logical Workflow of Fendiline Synthesis
Caption: Synthetic workflow for Fendiline from this compound.
Experimental Protocols
Protocol 1: Reduction of this compound to 3,3-Diphenylpropan-1-ol
This protocol describes the reduction of the ester functionality to a primary alcohol using Lithium Aluminium Hydride (LiAlH₄), a potent reducing agent.[1][2][3][4]
Materials:
-
This compound
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is carefully quenched by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, until a granular precipitate is formed.
-
The solid is filtered off and washed with diethyl ether.
-
The combined organic filtrates are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude 3,3-diphenylpropan-1-ol.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Parameter | Value |
| Molar Mass ( g/mol ) | 212.28 |
| Typical Yield (%) | 90-95 |
| Appearance | White solid |
Protocol 2: Oxidation of 3,3-Diphenylpropan-1-ol to 3,3-Diphenylpropanal
This protocol details the oxidation of the primary alcohol to an aldehyde using Pyridinium Chlorochromate (PCC).
Materials:
-
3,3-Diphenylpropan-1-ol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
Procedure:
-
To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous DCM, a solution of 3,3-diphenylpropan-1-ol (1.0 eq) in anhydrous DCM is added in one portion.
-
The reaction mixture is stirred at room temperature for 2-3 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is filtered through a pad of silica gel, which is then washed with diethyl ether.
-
The combined filtrate is concentrated under reduced pressure to give the crude 3,3-diphenylpropanal.
-
The product is typically used in the next step without further purification.
Quantitative Data:
| Parameter | Value |
| Molar Mass ( g/mol ) | 210.27[5] |
| Typical Yield (%) | 85-90 |
| Appearance | Pale yellow oil |
Protocol 3: Reductive Amination of 3,3-Diphenylpropanal to Fendiline
This protocol describes the final step in the synthesis of Fendiline via reductive amination of 3,3-diphenylpropanal with 1-phenylethylamine.[6][7]
Materials:
-
3,3-Diphenylpropanal
-
(R/S)-1-Phenylethylamine
-
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 3,3-diphenylpropanal (1.0 eq) in DCE are added (R/S)-1-phenylethylamine (1.2 eq) and the mixture is stirred for 30 minutes at room temperature.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction mixture is stirred for 12-16 hours at room temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude Fendiline can be purified by column chromatography or by conversion to its hydrochloride salt.
Quantitative Data:
| Parameter | Value |
| Molar Mass ( g/mol ) | 315.46 |
| Typical Yield (%) | 70-80 |
| Appearance | White to off-white solid |
Signaling Pathway (Conceptual)
While Fendiline is not a signaling molecule itself, it acts on signaling pathways. The following diagram illustrates its mechanism of action as a calcium channel blocker.
Caption: Fendiline's mechanism as a calcium channel blocker.
Summary of Quantitative Data
The following table summarizes the key quantitative data for the synthetic route described.
| Step | Starting Material | Product | Reagents | Yield (%) | Molar Mass ( g/mol ) |
| 1 | This compound | 3,3-Diphenylpropan-1-ol | LiAlH₄, THF | 90-95 | 212.28 |
| 2 | 3,3-Diphenylpropan-1-ol | 3,3-Diphenylpropanal | PCC, DCM | 85-90 | 210.27[5] |
| 3 | 3,3-Diphenylpropanal | Fendiline | 1-Phenylethylamine, NaBH(OAc)₃, DCE | 70-80 | 315.46 |
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All chemical syntheses should be performed in a well-equipped laboratory with appropriate safety precautions. Reaction conditions may need to be optimized for specific scales and equipment.
References
- 1. orgosolver.com [orgosolver.com]
- 2. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 5. 3,3-Diphenylpropanal | C15H14O | CID 11074664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. RU2739376C1 - Method of producing fendiline - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: Reaction Mechanism Studies of Ethyl 3,3-diphenylpropanoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism for the synthesis of Ethyl 3,3-diphenylpropanoate (B1239988), a valuable intermediate in the development of various pharmaceutical compounds. The primary focus is on the Fischer-Speier esterification, a classical and widely used method for this transformation. This document includes a theoretical examination of the reaction pathway, detailed experimental protocols for its synthesis and analysis, and illustrative data.
Introduction
Ethyl 3,3-diphenylpropanoate is a key building block in organic synthesis, notably utilized in the construction of complex molecular architectures for drug discovery. Its synthesis is most commonly achieved through the acid-catalyzed esterification of 3,3-diphenylpropanoic acid with ethanol (B145695). Understanding the mechanism of this reaction is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity. This document outlines the presumed reaction mechanism and provides standardized protocols for its investigation.
Reaction Mechanism: Fischer-Speier Esterification
The synthesis of this compound from 3,3-diphenylpropanoic acid and ethanol proceeds via the Fischer-Speier esterification mechanism. This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[1][2] The overall transformation is depicted below:
Overall Reaction:
The mechanism involves the following key steps, which are in equilibrium:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid is activated by protonation of the carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid), enhancing the electrophilicity of the carbonyl carbon.[3][4]
-
Nucleophilic Attack by Ethanol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][2]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1]
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.
To drive the equilibrium towards the product side, an excess of one of the reactants (typically ethanol) is used, and/or the water formed during the reaction is removed.[1][3]
Data Presentation
The following table summarizes illustrative data for the synthesis of this compound under various hypothetical conditions. This data is intended to provide a framework for experimental design and optimization.
| Entry | Catalyst (mol%) | Ethanol (equiv.) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | H₂SO₄ (5) | 10 | Reflux (78) | 4 | 85 |
| 2 | H₂SO₄ (5) | 20 | Reflux (78) | 4 | 92 |
| 3 | p-TsOH (5) | 10 | Reflux (78) | 6 | 82 |
| 4 | H₂SO₄ (10) | 10 | Reflux (78) | 4 | 88 |
| 5 | H₂SO₄ (5) | 10 | 60 | 8 | 75 |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
3,3-Diphenylpropanoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3-diphenylpropanoic acid (1.0 equiv.).
-
Add a significant excess of absolute ethanol (e.g., 10-20 equiv.). Ethanol often serves as both the reactant and the solvent.
-
Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 5 mol%) to the stirring mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol for Kinetic Analysis
To study the reaction kinetics, the following procedure can be employed:
-
Set up the reaction as described in the general synthesis protocol in a thermostated oil bath to maintain a constant temperature.
-
At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a known volume of a suitable solvent and neutralizing the acid catalyst with a base.
-
Analyze the composition of the quenched aliquot using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactant (3,3-diphenylpropanoic acid) and the product (this compound).
-
Plot the concentration of the product as a function of time to determine the reaction rate. By varying the initial concentrations of the reactants and the catalyst, the rate law and rate constants can be determined.
Protocol for Spectroscopic Analysis of Intermediates
Direct spectroscopic observation of the tetrahedral intermediate in Fischer esterification is challenging due to its transient nature. However, techniques such as in-situ NMR or IR spectroscopy under carefully controlled conditions (e.g., low temperature) may provide insights.
-
For in-situ NMR analysis, the reaction can be carried out in a deuterated solvent (e.g., ethanol-d6) within an NMR tube.
-
The reaction is initiated by the addition of the acid catalyst at a low temperature.
-
NMR spectra are acquired at various time points as the reaction mixture is slowly warmed.
-
Changes in the chemical shifts and the appearance of new signals may indicate the formation of intermediates.
Visualizations
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl 3,3-diphenylpropanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the preparation of various heterocyclic compounds, starting from precursors structurally related to Ethyl 3,3-diphenylpropanoate (B1239988). While direct cyclization of Ethyl 3,3-diphenylpropanoate is not a commonly employed method for synthesizing key heterocyclic scaffolds, this document outlines multi-step pathways to achieve valuable targets such as barbiturates, hydantoins, and pyrrolidines, which are of significant interest in medicinal chemistry and drug development.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The 3,3-diphenylpropyl scaffold, present in this compound, is a recurring motif in various central nervous system (CNS) active agents. This document details the synthetic routes to transform simple aromatic precursors into key heterocyclic systems like 5,5-diphenylbarbituric acid and 5,5-diphenylhydantoin, and also explores the synthesis of related structures such as 3,3-diphenylpyrrolidones. The protocols provided are based on established literature procedures and offer a starting point for further derivatization and drug discovery efforts.
Synthesis of 5,5-Diphenylbarbituric Acid
5,5-Disubstituted barbituric acids are a well-established class of compounds known for their sedative, hypnotic, and anticonvulsant activities, primarily mediated through the positive allosteric modulation of the GABA-A receptor. The synthesis of 5,5-diphenylbarbituric acid is not achieved through direct cyclocondensation of a diphenylmalonate with urea (B33335) due to the instability of the malonate under basic conditions. The established and effective method involves a Friedel-Crafts-type condensation of alloxan (B1665706) with benzene (B151609).
Experimental Protocol: Synthesis of 5,5-Diphenylbarbituric Acid via Alloxan
This protocol is a two-step process involving the synthesis of the key intermediate, alloxan monohydrate, followed by its condensation with benzene.
Step 1: Synthesis of Alloxan Monohydrate
-
Materials: Barbituric acid, Chromium trioxide, Glacial acetic acid, Water, Ether.
-
Procedure:
-
In a 2-L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, combine 850 g of glacial acetic acid and 100 mL of water.
-
At room temperature, add 156 g of chromium trioxide to the stirred solution and continue stirring for approximately 15 minutes to dissolve the oxidizing agent.
-
Begin adding 128 g of barbituric acid in portions of 15-20 g over a period of about 25 minutes.
-
During the addition of barbituric acid, alloxan monohydrate will begin to crystallize.
-
After all the barbituric acid has been added, continue to stir the reaction mixture at 50°C for an additional 25-30 minutes.
-
Cool the resulting slurry to 5-10°C in an ice bath.
-
Filter the crystalline product using a Büchner funnel and wash the filter cake with cold glacial acetic acid until the washings are nearly colorless.
-
To facilitate drying, wash the filter cake with 100-200 mL of ether.
-
Step 2: Synthesis of 5,5-Diphenylbarbituric Acid
-
Materials: Alloxan monohydrate, Benzene, Sulfuric acid.
-
Procedure:
-
A detailed protocol for the Friedel-Crafts condensation of alloxan with benzene would be followed here. Typically, this involves the reaction of alloxan with a large excess of benzene in the presence of a strong acid catalyst like concentrated sulfuric acid.
-
The crude product is often a mixture of 5,5-diphenylbarbituric acid and byproducts.
-
Purification is achieved by repeated crystallizations from glacial acetic acid to yield fine white needles of 5,5-diphenylbarbituric acid.[1]
-
Data Presentation
| Compound | Starting Materials | Key Reagents | Yield | Melting Point |
| Alloxan Monohydrate | Barbituric Acid | Chromium Trioxide, Acetic Acid | 75-78% | Decomposes |
| 5,5-Diphenylbarbituric Acid | Alloxan Monohydrate, Benzene | Sulfuric Acid | Variable | 290-292°C[1] |
Visualization
Caption: Synthetic pathway to 5,5-Diphenylbarbituric Acid.
Synthesis of 5,5-Diphenylhydantoin (Phenytoin)
5,5-Diphenylhydantoin, widely known as Phenytoin, is a cornerstone anticonvulsant drug. Its synthesis is a classic example of heterocyclic chemistry and is often included in undergraduate organic chemistry curricula. The most common laboratory synthesis involves the condensation of benzil (B1666583) with urea.
Experimental Protocol: Synthesis of 5,5-Diphenylhydantoin from Benzil and Urea
This protocol describes a one-pot synthesis of Phenytoin.
-
Materials: Benzil, Urea, Ethanolic Potassium Hydroxide solution.
-
Procedure:
-
In a round-bottom flask, dissolve benzil and urea in ethanol (B145695).
-
Add an aqueous solution of potassium hydroxide.
-
Reflux the mixture for a specified period (e.g., 2 hours).
-
After cooling, the reaction mixture is diluted with water and filtered to remove any insoluble byproducts.
-
The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the 5,5-diphenylhydantoin.
-
The crude product is collected by filtration, washed with water, and can be recrystallized from ethanol to yield pure 5,5-diphenylhydantoin.[2]
-
Data Presentation
| Compound | Starting Materials | Key Reagents | Yield | Melting Point |
| 5,5-Diphenylhydantoin | Benzil, Urea | Potassium Hydroxide, Ethanol | 50-52% | 291-300°C (decomposes)[2] |
Visualization
Caption: Synthesis of 5,5-Diphenylhydantoin (Phenytoin).
Synthesis of 3,3-Diphenyl-2-pyrrolidone Derivatives
Derivatives of 3,3-diphenyl-2-pyrrolidone have been investigated for their anticonvulsant activity. The synthesis of these compounds can be achieved through a multi-step sequence starting from diphenylacetonitrile (B117805).
Experimental Protocol: General Synthesis of 3,3-Diphenyl-2-pyrrolidone Derivatives
The synthesis involves the formation of an intermediate N,N-dimethylaminonitrile.[3]
-
Key Steps:
-
Alkylation: Reaction of diphenylacetonitrile with a suitable alkylating agent containing a protected amine functionality.
-
Cyclization/Hydrolysis: Conversion of the nitrile group to a lactam ring.
-
Demethylation: A mono-N-demethylation of the N,N-dimethylamino group using an agent like methyl chloroformate.[3]
-
Cleavage: Removal of the resulting carbamate (B1207046) group to yield the secondary amine, which can be further functionalized.[3]
-
Data Presentation
Due to the multi-step nature and the variety of possible derivatives, a generalized data table is presented.
| Derivative Class | Key Intermediates | Key Reactions | Biological Activity |
| 3,3-Diphenyl-2-pyrrolidones | Diphenylacetonitrile, N,N-dimethylaminonitrile | Alkylation, Cyclization, Demethylation | Anticonvulsant[3] |
Visualization
Caption: General workflow for the synthesis of 3,3-diphenyl-2-pyrrolidone derivatives.
Conclusion and Future Directions
The synthesis of medicinally relevant heterocyclic compounds bearing the 3,3-diphenylpropyl motif often requires a strategic, multi-step approach. While this compound itself is not a direct precursor in many classical cyclization reactions, the synthetic pathways to key structures like 5,5-diphenylbarbituric acid and 5,5-diphenylhydantoin are well-established from readily available starting materials. The protocols and data presented herein provide a valuable resource for researchers in drug discovery and medicinal chemistry. Future work could focus on developing novel methodologies for the direct functionalization and cyclization of this compound and its derivatives to expand the accessible chemical space of pharmacologically active heterocyclic compounds.
References
Application Notes and Protocols: Ethyl 3,3-diphenylpropanoate as a Precursor for Novel Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of ethyl 3,3-diphenylpropanoate (B1239988) as a versatile precursor for the synthesis of novel materials. This document outlines key chemical transformations and detailed experimental protocols, offering a roadmap for the development of new functional polymers and potential pharmaceutical intermediates.
Introduction
Ethyl 3,3-diphenylpropanoate is a readily available chemical intermediate with a unique structural motif featuring a diphenyl group. This structural feature can impart desirable properties such as thermal stability, rigidity, and hydrophobicity to resulting materials. While direct applications of this compound are not extensively documented, its chemical handles—the ester and the diphenylmethyl group—offer significant opportunities for derivatization into valuable building blocks for novel materials.
This document focuses on a proposed synthetic pathway to convert this compound into a novel polyester (B1180765), highlighting its potential in materials science. Additionally, the intermediate, 3,3-diphenylpropanoic acid, is a known precursor in the synthesis of various bioactive molecules, underscoring the compound's relevance in drug discovery and development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthetic transformations and purification procedures.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈O₂ | [1] |
| Molecular Weight | 254.32 g/mol | [1] |
| CAS Number | 7476-18-8 | [1] |
| Appearance | Not specified, likely a colorless to pale yellow liquid or solid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents like ethanol (B145695), ether, and dichloromethane (B109758). |
Synthetic Workflow: From Ester to Polyester
A potential application of this compound as a precursor for novel materials is its conversion into a polyester. The bulky diphenyl groups in the polymer backbone are expected to enhance the thermal stability and modify the mechanical properties of the resulting material. The proposed synthetic workflow involves three key steps:
-
Hydrolysis: Saponification of this compound to yield 3,3-diphenylpropanoic acid.
-
Reduction: Reduction of the carboxylic acid to the corresponding alcohol, 3,3-diphenylpropan-1-ol.
-
Polymerization: Polycondensation of 3,3-diphenylpropan-1-ol with a suitable dicarboxylic acid to form a polyester.
Caption: Proposed synthetic workflow for a novel polyester.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 3,3-Diphenylpropanoic Acid
This protocol describes the saponification of the ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (1.5 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.[2]
-
After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
Wash the aqueous residue with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid. A white precipitate of 3,3-diphenylpropanoic acid will form.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield 3,3-diphenylpropanoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield and Characterization:
| Product | Theoretical Yield | Expected Purity (by NMR) |
| 3,3-Diphenylpropanoic Acid | 90-95% | >98% |
Protocol 2: Reduction of 3,3-Diphenylpropanoic Acid to 3,3-Diphenylpropan-1-ol
This protocol details the reduction of the carboxylic acid to the primary alcohol.
Materials:
-
3,3-Diphenylpropanoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium sulfate solution, saturated
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a dry three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, suspend lithium aluminum hydride (1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Dissolve 3,3-diphenylpropanoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. Control the addition rate to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 4 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Filter the resulting white precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain 3,3-diphenylpropan-1-ol.
-
The product can be purified by column chromatography on silica (B1680970) gel.
Expected Yield and Characterization:
| Product | Theoretical Yield | Expected Purity (by TLC) |
| 3,3-Diphenylpropan-1-ol | 85-90% | >97% |
Protocol 3: Synthesis of a Novel Polyester via Polycondensation
This protocol describes the synthesis of a polyester from 3,3-diphenylpropan-1-ol and a diacid chloride.
Materials:
-
3,3-Diphenylpropan-1-ol
-
Adipoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3,3-diphenylpropan-1-ol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of adipoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into a large volume of methanol to precipitate the polyester.
-
Filter the polymer, wash it with methanol, and dry it under vacuum.
Expected Polymer Properties:
| Property | Expected Value |
| Glass Transition Temperature (Tg) | Expected to be higher than conventional polyesters due to the bulky diphenyl groups. |
| Thermal Stability (TGA) | Expected to show good thermal stability. |
| Solubility | Soluble in common organic solvents like THF, chloroform, and DCM. |
Potential Applications in Drug Development
The core structure of 3,3-diphenylpropanoic acid and its derivatives is found in several biologically active compounds. For instance, the related compound 3-hydroxy-3-phenylpropanoic acid is a key intermediate in the synthesis of antidepressants like fluoxetine.[3] This suggests that derivatives of this compound could serve as valuable scaffolds for the development of new therapeutic agents.
Caption: Pathway for novel drug discovery.
Conclusion
This compound, while not having extensive direct applications, is a valuable and versatile precursor for the synthesis of novel materials. The protocols provided herein offer a clear pathway for its conversion into a novel polyester with potentially enhanced thermal and mechanical properties. Furthermore, its derivatives hold promise as building blocks in the field of drug discovery. Researchers are encouraged to explore the rich chemistry of this compound to unlock its full potential in materials science and medicinal chemistry.
References
Characterization of Ethyl 3,3-diphenylpropanoate Derivatives using NMR and MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of Ethyl 3,3-diphenylpropanoate (B1239988) and its derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These analytical techniques are crucial for the structural elucidation and purity assessment of these compounds, which are valuable intermediates in organic synthesis and drug discovery.
Introduction
Ethyl 3,3-diphenylpropanoate and its substituted analogues are important scaffolds in medicinal chemistry. Accurate characterization of these molecules is essential to ensure the reliability of subsequent biological and pharmacological studies. This note outlines the key spectral features observed in ¹H NMR, ¹³C NMR, and mass spectra, providing a guide for researchers working with this class of compounds.
Experimental Protocols
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of this compound derivatives is the Michael addition of a substituted diphenylmethane (B89790) to ethyl acrylate (B77674). The following protocol is a representative example.
Materials:
-
Substituted diphenylmethane (e.g., diphenylmethane, di(4-chlorophenyl)methane)
-
Ethyl acrylate
-
Strong base (e.g., sodium amide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)
-
Hydrochloric acid (for workup)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the substituted diphenylmethane (1.0 equivalent) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the strong base (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at room temperature for 1-2 hours, or until the formation of the carbanion is complete (indicated by a color change).
-
Cool the reaction mixture back to 0 °C and add ethyl acrylate (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.
NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.
Instrumentation and Data Acquisition:
-
Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be used.
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode. The molecular ion is typically observed as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
-
GC-MS (EI): Inject a small volume of the sample solution into the GC. The mass spectrum will show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass determination and elemental composition confirmation, perform analysis on a high-resolution mass spectrometer (e.g., TOF, Orbitrap).
Data Presentation
The following tables summarize the expected NMR and MS data for this compound and two representative derivatives.
Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)
| Compound Name | Ar-H (ppm) | -CH- (ppm) | -CH₂- (ppm) | -O-CH₂- (ppm) | -CH₃ (ppm) |
| This compound | 7.15-7.35 (m, 10H) | 4.55 (t, 1H, J = 7.8 Hz) | 3.05 (d, 2H, J = 7.8 Hz) | 4.10 (q, 2H, J = 7.1 Hz) | 1.18 (t, 3H, J = 7.1 Hz) |
| Ethyl 3,3-bis(4-chlorophenyl)propanoate | 7.20-7.30 (m, 8H) | 4.50 (t, 1H, J = 7.7 Hz) | 3.00 (d, 2H, J = 7.7 Hz) | 4.12 (q, 2H, J = 7.1 Hz) | 1.20 (t, 3H, J = 7.1 Hz) |
| Ethyl 3,3-bis(4-methoxyphenyl)propanoate | 6.80-7.20 (m, 8H) | 4.45 (t, 1H, J = 7.9 Hz) | 2.98 (d, 2H, J = 7.9 Hz) | 4.08 (q, 2H, J = 7.1 Hz) | 1.17 (t, 3H, J = 7.1 Hz), 3.78 (s, 6H) |
Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)
| Compound Name | C=O (ppm) | Ar-C (ppm) | -CH- (ppm) | -CH₂- (ppm) | -O-CH₂- (ppm) | -CH₃ (ppm) | Other (ppm) |
| This compound | 171.8 | 143.5, 128.6, 128.0, 126.5 | 49.5 | 43.2 | 60.5 | 14.2 | |
| Ethyl 3,3-bis(4-chlorophenyl)propanoate | 171.5 | 141.8, 132.5, 129.5, 128.8 | 48.3 | 43.0 | 60.7 | 14.2 | |
| Ethyl 3,3-bis(4-methoxyphenyl)propanoate | 172.0 | 158.5, 135.8, 129.0, 113.9 | 48.0 | 43.5 | 60.4 | 14.2 | 55.2 (-OCH₃) |
Table 3: Mass Spectrometry Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Observed Ion (m/z) [Technique] |
| This compound | C₁₇H₁₈O₂ | 254.32 | 255.1 [M+H]⁺ [ESI], 254.1 [M]⁺ [EI] |
| Ethyl 3,3-bis(4-chlorophenyl)propanoate | C₁₇H₁₆Cl₂O₂ | 323.21 | 323.0 [M+H]⁺ [ESI], 322.0 [M]⁺ [EI] |
| Ethyl 3,3-bis(4-methoxyphenyl)propanoate | C₁₉H₂₂O₄ | 314.37 | 315.2 [M+H]⁺ [ESI], 314.1 [M]⁺ [EI] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound derivatives.
Caption: General workflow for synthesis and characterization.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a powerful and reliable toolkit for the unambiguous characterization of this compound derivatives. The protocols and data presented in this application note serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the efficient and accurate identification of this important class of compounds.
Application Notes and Protocols for the Purification of Ethyl 3,3-diphenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Ethyl 3,3-diphenylpropanoate (B1239988), a valuable intermediate in pharmaceutical synthesis. The following methods are based on established chemical principles and practices for the purification of high-boiling point esters.
Introduction
Ethyl 3,3-diphenylpropanoate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is critical for the successful outcome of subsequent synthetic steps and the quality of the final drug substance. This document outlines three primary purification techniques: flash column chromatography, vacuum distillation, and recrystallization. The choice of method will depend on the nature and quantity of impurities, the required purity level, and the available equipment.
Data Presentation
| Purification Technique | Key Parameters | Typical Purity | Estimated Yield | Advantages | Disadvantages |
| Flash Column Chromatography | Silica (B1680970) gel stationary phase; Eluent: Hexane/Ethyl Acetate (B1210297) gradient | >98% (by GC) | 85-95% | High resolution for closely related impurities. | Can be time-consuming and requires significant solvent volumes for large scales. |
| Vacuum Distillation | Pressure: <1 mmHg; Temperature: 160-180 °C (pot temperature) | >99% (by GC) | 90-97% | Effective for removing non-volatile impurities and solvent residues. | Risk of thermal decomposition if not carefully controlled. |
| Recrystallization | Solvent: Ethanol (B145695)/Water or Hexane/Ethyl Acetate; Low temperature | >99.5% (by HPLC) | 70-85% | Can yield highly pure crystalline material. | Potential for product loss in the mother liquor. |
Experimental Protocols
Flash Column Chromatography
This method is ideal for purifying crude this compound from reaction byproducts and unreacted starting materials.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Pressurized air or nitrogen source
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial eluent and load it onto the top of the silica bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the desired compound. The optimal gradient can be predetermined by TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Vacuum Distillation
This technique is suitable for purifying the product on a larger scale and for removing non-volatile impurities.
Materials:
-
Crude this compound
-
Distillation flask
-
Short path distillation head
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle with stirrer
-
Thermometer
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are well-sealed.
-
Charging the Flask: Charge the distillation flask with the crude this compound.
-
Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure below 1 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle with continuous stirring.
-
Distillation: The product will begin to distill as the vapor temperature approaches its boiling point at the applied pressure. Collect the fraction that distills at a constant temperature.
-
Cooling and Collection: Once the distillation is complete, allow the apparatus to cool under vacuum before carefully releasing the pressure and collecting the purified product.
Recrystallization
Recrystallization is an effective method for obtaining highly pure, crystalline this compound, particularly for removing minor impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Hexane
-
Ethyl acetate
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure (using Ethanol/Water):
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Inducing Crystallization: Slowly add deionized water dropwise to the hot solution until a slight turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Step-by-step protocol for flash column chromatography.
Caption: Protocol for purification by vacuum distillation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3,3-diphenylpropanoate
Welcome to the technical support center for the synthesis of Ethyl 3,3-diphenylpropanoate (B1239988). This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to Ethyl 3,3-diphenylpropanoate?
A1: The most frequently employed strategy for the synthesis of this compound is a two-step process. The first step involves the formation of the carbon-carbon bond via a Reformatsky reaction between benzophenone (B1666685) and ethyl bromoacetate (B1195939) to yield the intermediate, ethyl 3-hydroxy-3,3-diphenylpropanoate. The second step is the deoxygenation of this tertiary benzylic alcohol to the final product.
Q2: I am having trouble initiating the Reformatsky reaction. What are some common reasons for this?
A2: Difficulty in initiating the Reformatsky reaction is a common issue. Several factors can contribute to this:
-
Inactive Zinc: The surface of the zinc metal may be coated with a layer of zinc oxide, which prevents the reaction. Activation of the zinc is crucial.
-
Presence of Water: The organozinc intermediate is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Low Temperature: While the reaction is exothermic once initiated, it may require initial heating to start.
Q3: What are the primary side products I should be aware of during the synthesis?
A3: The main potential side products include:
-
From the Reformatsky Reaction: Unreacted benzophenone and ethyl bromoacetate, as well as the self-condensation product of ethyl bromoacetate.
-
From the Deoxygenation Step: Depending on the method, you may observe the formation of an alkene (ethyl 3,3-diphenylpropenoate) through dehydration of the alcohol intermediate. Incomplete reduction can also leave unreacted starting material.
Q4: What are the recommended purification methods for this compound?
A4: Purification can typically be achieved through a combination of techniques:
-
Column Chromatography: This is effective for separating the desired product from unreacted starting materials and most side products. A silica (B1680970) gel column with a non-polar eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) is commonly used.
-
Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent can be a highly effective final purification step to achieve high purity.
Troubleshooting Guides
Problem 1: Low or No Yield in the Reformatsky Reaction
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not start (no color change or heat evolution) | Inactive zinc metal. | Activate the zinc prior to the reaction. Common methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. Alternatively, a small crystal of iodine can be added to the reaction mixture to etch the zinc surface. |
| Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. | |
| Low yield of the desired β-hydroxy ester. | Competing side reactions, such as the self-condensation of ethyl bromoacetate. | Add the benzophenone and ethyl bromoacetate mixture slowly to the activated zinc to maintain a low concentration of the bromoester. |
| Incomplete reaction. | Ensure the reaction is stirred vigorously to maintain good contact between the reagents and the zinc surface. Extend the reaction time if necessary, monitoring by TLC. |
Problem 2: Dehydration of the Intermediate Alcohol
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of alkene byproduct (ethyl 3,3-diphenylpropenoate) is formed during the Reformatsky workup or subsequent deoxygenation step. | Acidic workup conditions for the Reformatsky reaction. | Use a milder workup procedure. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride instead of strong acids. |
| High reaction temperatures during deoxygenation. | If using a method prone to elimination, such as certain catalytic transfer hydrogenolysis conditions, optimize the temperature to favor reduction over elimination. | |
| Choice of deoxygenation reagent. | Consider using a deoxygenation method less prone to elimination, such as the Barton-McCombie deoxygenation. |
Problem 3: Incomplete Deoxygenation of Ethyl 3-hydroxy-3,3-diphenylpropanoate
| Symptom | Possible Cause | Suggested Solution |
| Presence of the starting alcohol in the final product after the reduction step. | Inefficient catalyst or reducing agent. | For catalytic transfer hydrogenolysis, ensure the palladium catalyst is active. For other methods, check the quality and stoichiometry of the reducing agent. |
| Steric hindrance around the tertiary hydroxyl group. | Increase the reaction time and/or temperature. Consider a more powerful reducing system if the reaction remains sluggish. | |
| Catalyst poisoning. | Ensure the starting material and solvents are free of impurities that could poison the catalyst (e.g., sulfur compounds). |
Experimental Protocols
Step 1: Synthesis of Ethyl 3-hydroxy-3,3-diphenylpropanoate via Reformatsky Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
Zinc dust, activated
-
Iodine (catalytic amount)
-
Benzophenone
-
Ethyl bromoacetate
-
Anhydrous toluene (B28343) or a mixture of anhydrous benzene (B151609) and ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add activated zinc dust (1.2-1.5 equivalents) and a crystal of iodine.
-
Add a small amount of anhydrous toluene to cover the zinc.
-
In the dropping funnel, prepare a solution of benzophenone (1 equivalent) and ethyl bromoacetate (1.1-1.3 equivalents) in anhydrous toluene.
-
Add a small portion of the benzophenone/ethyl bromoacetate solution to the zinc suspension and gently heat the mixture to initiate the reaction (indicated by a color change and gentle reflux).
-
Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir and reflux the mixture for an additional 1-2 hours, or until TLC analysis indicates the consumption of benzophenone.
-
Cool the reaction mixture to room temperature and then quench by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain ethyl 3-hydroxy-3,3-diphenylpropanoate.
Step 2: Deoxygenation of Ethyl 3-hydroxy-3,3-diphenylpropanoate
Two potential methods for deoxygenation are presented below.
Materials:
-
Ethyl 3-hydroxy-3,3-diphenylpropanoate
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Formic acid (as the hydrogen donor)
-
Triethylamine (optional, as a base)
-
Anhydrous solvent (e.g., THF, dioxane)
Procedure:
-
To a round-bottom flask, add ethyl 3-hydroxy-3,3-diphenylpropanoate (1 equivalent), Pd/C, and the anhydrous solvent.
-
Add formic acid (excess, e.g., 5-10 equivalents). If a base is used, add a catalytic amount (e.g., 5 equivalents relative to palladium).[1]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
This method involves the formation of a thiocarbonyl derivative followed by radical-induced deoxygenation.
Part 1: Formation of the Xanthate Ester
-
Dissolve the ethyl 3-hydroxy-3,3-diphenylpropanoate in an anhydrous aprotic solvent (e.g., THF).
-
Cool the solution in an ice bath and add a strong base (e.g., sodium hydride) to deprotonate the alcohol.
-
After stirring for a short period, add carbon disulfide (CS2) and continue stirring.
-
Add methyl iodide to form the xanthate ester.
-
Work up the reaction and purify the xanthate intermediate.
Part 2: Deoxygenation
-
Dissolve the purified xanthate ester in a suitable solvent (e.g., toluene).
-
Add a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride).[2][3]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to remove tin byproducts and obtain this compound.
Visualizing the Workflow
The following diagrams illustrate the key steps in the synthesis and troubleshooting of this compound.
Caption: General two-step synthesis workflow for this compound.
Caption: Troubleshooting guide for the Reformatsky reaction step.
Caption: Troubleshooting guide for the deoxygenation step.
References
Technical Support Center: Optimizing Reaction Yield of Ethyl 3,3-diphenylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3,3-diphenylpropanoate (B1239988). The following sections detail common issues and optimization strategies for prevalent synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain Ethyl 3,3-diphenylpropanoate?
A1: The main synthetic strategies for this compound include the Michael addition of a diphenylmethyl nucleophile to an ethyl acrylate (B77674) equivalent, the Reformatsky reaction followed by reduction, and the Fischer esterification of 3,3-diphenylpropanoic acid.
Q2: I am observing low yields in my reaction. What are the general factors I should investigate?
A2: Low yields can stem from several factors, including reagent purity, improper reaction conditions (temperature, time), inefficient catalyst activity, or competing side reactions. It is crucial to ensure all reagents are pure and dry, and that the reaction is performed under an inert atmosphere if organometallic reagents are used.
Q3: What are the common impurities I might encounter?
A3: Common impurities depend on the synthetic route. In the Michael addition, unreacted starting materials and byproducts from side reactions are possible. In the Reformatsky route, the corresponding β-hydroxy ester is a likely impurity if the reduction step is incomplete. For Fischer esterification, unreacted carboxylic acid and byproducts from dehydration can be present.
Q4: How can I purify the final product?
A4: this compound can typically be purified using column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the impurities. Distillation under reduced pressure is another potential purification method.
Troubleshooting Guides
Route 1: Michael Addition
The Michael addition of a diphenylmethyl nucleophile to an acceptor like ethyl acrylate is a common approach.
Problem 1: Low or no product formation.
| Possible Cause | Troubleshooting Step |
| Inactive catalyst | Use a freshly opened or properly stored catalyst. Consider testing a different catalyst (e.g., different base or Lewis acid). |
| Poor quality of reagents | Ensure all starting materials, especially the acrylate, are pure and free of inhibitors. Use freshly distilled solvents. |
| Incorrect reaction temperature | Optimize the reaction temperature. Some Michael additions require cooling, while others may need heating to proceed at a reasonable rate. |
| Steric hindrance | The diphenylmethyl group is bulky, which can hinder the reaction. Consider using a more reactive acrylate derivative or a stronger catalyst. |
Problem 2: Formation of multiple products.
| Possible Cause | Troubleshooting Step |
| Polymerization of ethyl acrylate | Add the acrylate slowly to the reaction mixture. Use a polymerization inhibitor if necessary. |
| 1,2-addition instead of 1,4-addition | This is less common for α,β-unsaturated esters but can occur. Modify the catalyst or reaction conditions to favor 1,4-addition. |
| Side reactions of the nucleophile | Ensure the diphenylmethyl nucleophile is generated under optimal conditions to avoid side reactions. |
Route 2: Reformatsky Reaction and Subsequent Reduction
This two-step route involves the formation of ethyl 3-hydroxy-3,3-diphenylpropanoate via a Reformatsky reaction, followed by the reduction of the hydroxyl group.
Problem 1: Low yield of the β-hydroxy ester in the Reformatsky reaction.
| Possible Cause | Troubleshooting Step |
| Inactive zinc | Activate the zinc metal prior to use. Common methods include washing with dilute acid, treatment with iodine, or using Rieke zinc.[1] |
| Impure reagents | Use anhydrous solvents and pure starting materials (benzophenone and ethyl bromoacetate). |
| Difficulty initiating the reaction | A small crystal of iodine can be added to help initiate the formation of the organozinc reagent.[2] |
Problem 2: Incomplete reduction of the hydroxyl group.
| Possible Cause | Troubleshooting Step |
| Inefficient reducing agent | Select a suitable reducing agent for dehydroxylation. Catalytic hydrogenation or ionic hydrogenation methods can be effective. |
| Unfavorable reaction conditions | Optimize the reaction temperature, pressure (for hydrogenation), and reaction time for the reduction step. |
Route 3: Fischer Esterification
This method involves the acid-catalyzed reaction of 3,3-diphenylpropanoic acid with ethanol (B145695).
Problem 1: Low conversion to the ester.
| Possible Cause | Troubleshooting Step |
| Equilibrium limitations | The Fischer esterification is a reversible reaction.[3] Use a large excess of ethanol or remove water as it forms (e.g., using a Dean-Stark trap) to drive the equilibrium towards the product.[4][5] |
| Insufficient catalyst | Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.[4] |
| Steric hindrance | The bulky diphenyl groups might slow down the reaction. Increase the reaction time or use a more effective catalyst. |
Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification of 3,3-Diphenylpropanoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 3,3-diphenylpropanoic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Michael Addition | Diphenylmethane, n-BuLi, Ethyl acrylate | Moderate to High | Convergent, atom-economical. | Requires strong base, potential for polymerization. |
| Reformatsky Reaction | Benzophenone, Ethyl bromoacetate, Zinc | Moderate | Forms a C-C bond efficiently. | Two-step process, requires reduction of an intermediate. |
| Fischer Esterification | 3,3-Diphenylpropanoic acid, Ethanol, Acid catalyst | High | Simple procedure, readily available reagents. | Reversible reaction, requires driving the equilibrium.[3] |
Visualizations
Caption: Workflow for the synthesis of this compound via Michael Addition.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Synthesis of Ethyl 3,3-diphenylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3,3-diphenylpropanoate (B1239988).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of Ethyl 3,3-diphenylpropanoate, particularly when following a Michael addition protocol.
Question: My reaction yield is low, and I observe multiple spots on my TLC plate. What are the potential by-products?
Answer: Low yields and multiple TLC spots suggest the formation of one or more by-products. Based on the typical Michael addition of diphenylmethane (B89790) to ethyl acrylate (B77674) using a base like sodium ethoxide, the following by-products are common:
-
Unreacted Starting Materials: Diphenylmethane and ethyl acrylate may remain if the reaction has not gone to completion.
-
Ethyl Acrylate Dimer/Oligomers: Under basic conditions, ethyl acrylate can undergo self-condensation or polymerization.[1][2][3][4]
-
Claisen Condensation Product of Ethyl Acrylate: Ethyl acrylate can react with itself in a Claisen condensation fashion to yield ethyl 3-oxopent-4-enoate.[5][6][7][8][9]
-
Benzophenone: Oxidation of the diphenylmethyl anion or the final product can lead to the formation of benzophenone, especially if air is not excluded from the reaction.
-
Side-products from the base: The base can participate in side reactions. For instance, if sodium ethoxide is used, it can lead to transesterification if other esters are present as impurities.
Question: How can I minimize the formation of these by-products?
Answer: To minimize by-product formation and improve the yield of this compound, consider the following strategies:
-
Control of Stoichiometry: Use a slight excess of the Michael acceptor (ethyl acrylate) to ensure the complete consumption of the diphenylmethyl anion. However, a large excess can promote self-polymerization.
-
Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to disfavor side reactions like polymerization and Claisen condensation, which often have higher activation energies.
-
Slow Addition: Add the base or one of the reactants slowly to the reaction mixture to maintain a low concentration of the reactive species at any given time, which can suppress side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the diphenylmethyl anion to benzophenone.
-
Choice of Base: The choice of base is critical. A strong, non-nucleophilic base might be preferable to an alkoxide like sodium ethoxide to minimize Claisen-type side reactions. However, the base must be strong enough to deprotonate diphenylmethane.
Question: My purification by column chromatography is difficult, and the by-products co-elute with my desired product. What can I do?
Answer: Co-elution can be a significant challenge. Here are some troubleshooting steps for purification:
-
Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. A combination of a non-polar solvent (e.g., hexane (B92381) or heptane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is a good starting point. Gradient elution is often more effective than isocratic elution for separating closely eluting compounds.
-
Alternative Purification Techniques: If column chromatography is ineffective, consider other purification methods:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation.
-
-
Chemical Treatment: In some cases, a chemical wash can remove specific impurities. For example, a dilute acid wash can remove basic impurities, while a dilute base wash can remove acidic by-products.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The most common route is a Michael addition reaction.[10][11] In this reaction, a strong base deprotonates diphenylmethane to form a nucleophilic diphenylmethyl anion. This anion then attacks the β-carbon of ethyl acrylate (the Michael acceptor) in a conjugate addition, forming an enolate intermediate. Subsequent protonation of the enolate yields the final product, this compound.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl group.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the sample.
Q3: Are there any safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are crucial:
-
Handling of Strong Bases: Strong bases like sodium ethoxide are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Flammable Solvents: Many organic solvents used in this synthesis are flammable. Ensure that there are no ignition sources nearby.
-
Inert Atmosphere: When working with reactive intermediates like carbanions, it is important to maintain an inert atmosphere to prevent unwanted side reactions and potential hazards.
Data Presentation
The following table provides hypothetical data on the influence of reaction temperature on the product distribution in the synthesis of this compound.
| Reaction Temperature (°C) | This compound Yield (%) | Unreacted Diphenylmethane (%) | Ethyl Acrylate Polymer (%) | Claisen By-product (%) |
| 0 | 85 | 5 | 5 | 5 |
| 25 (Room Temp.) | 70 | 5 | 15 | 10 |
| 50 | 50 | 5 | 30 | 15 |
This data is illustrative and serves to demonstrate a general trend. Actual results may vary based on specific reaction conditions.
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of this compound
Materials:
-
Diphenylmethane
-
Ethyl acrylate
-
Sodium ethoxide
-
Anhydrous Toluene (B28343)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diphenylmethane (1.0 eq) and anhydrous toluene.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of sodium ethoxide (1.1 eq) in anhydrous toluene via the dropping funnel over 30 minutes.
-
Stir the resulting deep red solution at 0 °C for 1 hour.
-
Add ethyl acrylate (1.2 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: By-product formation via Claisen condensation of ethyl acrylate.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl Acrylate | C5H8O2 | CID 8821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synthomer.com [synthomer.com]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 10. US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide - Google Patents [patents.google.com]
- 11. CN102643168B - Method for preparing 3, 3- diphenyl propanol - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl 3,3-diphenylpropanoate by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Ethyl 3,3-diphenylpropanoate (B1239988) by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My Ethyl 3,3-diphenylpropanoate is not moving from the origin on the TLC plate, even with a relatively polar solvent system like 20% ethyl acetate (B1210297) in hexanes. What should I do?
A1: If your compound is not moving, the solvent system is likely not polar enough. This compound is relatively non-polar, but it still requires a sufficiently polar mobile phase to overcome its interaction with the polar silica (B1680970) gel stationary phase.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase. Try increments of 10% (e.g., 30% ethyl acetate in hexanes, then 40%, and so on) and monitor the Rf value by TLC. An ideal Rf value for column chromatography is typically between 0.2 and 0.4.[1]
-
Change Solvents: If increasing the polarity of your current system is ineffective or leads to poor separation from impurities, consider a different solvent system. A combination of dichloromethane (B109758) and hexanes, or even a small amount of ether in hexanes, could be effective.
-
Check for Compound Stability: Although unlikely for this compound, some molecules can decompose on silica gel. To check for this, run a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If you see spots that are not on the diagonal, your compound may be decomposing.
-
Q2: I'm seeing significant tailing of my product spot on the TLC plate. How can I resolve this?
A2: Tailing is often an indication of interactions between the analyte and the stationary phase, which can be caused by several factors.
-
Troubleshooting Steps:
-
Sample Overloading: You may be spotting too much of your sample on the TLC plate. Try diluting your sample and spotting a smaller amount.
-
Acidic Impurities: If your crude product contains acidic impurities, such as unreacted 3,3-diphenylpropanoic acid, these can interact strongly with the silica gel and cause tailing of your desired product. Adding a small amount of a volatile base, like triethylamine (B128534) (0.1-1%), to your eluent can help neutralize the silica gel and improve the spot shape.[1]
-
Solvent System Optimization: The polarity of your solvent system might be insufficient to move the compound effectively, leading to tailing. Experiment with slightly more polar solvent mixtures.
-
Q3: My column is running very slowly, or it has cracked. What could be the cause and how can I fix it?
A3: Slow column flow and cracking are common issues in column chromatography.
-
Troubleshooting Steps:
-
Improper Packing: A poorly packed column with uneven silica gel can lead to cracking and channeling, resulting in poor separation. Ensure your silica gel is packed uniformly as a slurry and has settled completely before loading your sample.
-
Fine Particles: The presence of very fine silica particles can clog the column frit or the column itself. Use silica gel with an appropriate mesh size for flash chromatography (typically 230-400 mesh).
-
Solvent Viscosity: Some solvents, like dichloromethane, are more viscous and will flow more slowly through silica gel.[1] If using such solvents, apply slightly more pressure to maintain a reasonable flow rate.
-
Sample Precipitation: If your sample is not fully soluble in the eluent, it can precipitate on the column, blocking the flow. Ensure your crude material is fully dissolved before loading, or consider dry loading.
-
Q4: I have poor separation between this compound and a non-polar impurity. What are my options?
A4: Separating compounds with similar polarities can be challenging.
-
Troubleshooting Steps:
-
Optimize the Solvent System: This is the most critical step. Test a range of solvent systems with different selectivities. For example, if you are using an ethyl acetate/hexanes system, try a dichloromethane/hexanes or an ether/hexanes system. The different solvent interactions can often improve separation.
-
Use a Longer Column: A longer and narrower column provides more surface area for interaction and can improve the separation of closely eluting compounds.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective. Start with a low polarity mobile phase to elute the non-polar impurity first, then gradually increase the polarity to elute your desired product.[1]
-
Data Presentation
The following table provides estimated Retention Factor (Rf) values for this compound and potential impurities in common solvent systems for thin-layer chromatography (TLC) on silica gel plates. These values are estimates based on the polarity of the molecules and can be used as a starting point for developing a purification protocol.
| Compound | Structure | Polarity | Estimated Rf (10% EtOAc/Hexanes) | Estimated Rf (20% EtOAc/Hexanes) | Estimated Rf (5% Ether/Hexanes) |
| This compound | C₁₇H₁₈O₂ | Low-Medium | ~0.4 | ~0.6 | ~0.3 |
| 3,3-Diphenylpropanoic Acid | C₁₅H₁₄O₂ | High | ~0.1 | ~0.2 | ~0.05 |
| Ethyl Cinnamate | C₁₁H₁₂O₂ | Low-Medium | ~0.5 | ~0.7 | ~0.4 |
| Ethyl 3-hydroxy-3,3-diphenylpropanoate | C₁₇H₁₈O₃ | Medium | ~0.2 | ~0.4 | ~0.15 |
Experimental Protocols
Protocol: Purification of this compound by Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
2. Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a pre-determined solvent system (e.g., 10-20% ethyl acetate in hexanes).
-
Visualize the spots under a UV lamp to determine the Rf of the product and impurities. The goal is to find a solvent system where the product has an Rf of approximately 0.2-0.4.[1]
-
-
Column Preparation:
-
Insert a small plug of cotton or glass wool into the bottom of the column.
-
Add a small layer of sand (approx. 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). The amount of silica gel should be about 50-100 times the weight of the crude material.
-
Pour the slurry into the column and gently tap the column to ensure even packing. Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.
-
Add another layer of sand (approx. 1 cm) on top of the packed silica gel.
-
-
Sample Loading:
-
Wet Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice as it is relatively polar and easily evaporated).
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Rinse the flask with a small amount of the eluent and add it to the column to ensure all the product is transferred.
-
Drain the solvent until the sample is absorbed onto the silica gel.
-
-
Dry Loading:
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add the powdered sample to the top of the prepared column.
-
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to begin eluting the compounds.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Ethyl 3,3-diphenylpropanoate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Ethyl 3,3-diphenylpropanoate (B1239988).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude Ethyl 3,3-diphenylpropanoate synthesized via Fischer esterification of 3,3-diphenylpropanoic acid?
Common impurities include:
-
Unreacted 3,3-diphenylpropanoic acid: Due to the equilibrium nature of the Fischer esterification, some starting carboxylic acid may remain.
-
Residual Ethanol (B145695) and Acid Catalyst: The excess alcohol and the acid catalyst (e.g., sulfuric acid) used in the reaction can be present.
-
Side-reaction Products: Although less common in this specific reaction, potential side products could arise from impurities in the starting materials or from slight degradation under harsh reaction conditions.
-
Water: Formed as a byproduct of the esterification reaction.
Q2: My crude product is a viscous oil with a strong acidic smell. What is the likely cause and how can I address it?
A strong acidic smell indicates the presence of residual 3,3-diphenylpropanoic acid and possibly the acid catalyst. To address this, a thorough work-up procedure is necessary. This typically involves washing the organic layer with a saturated sodium bicarbonate solution to neutralize and remove the acidic components.
Q3: I performed a column chromatography purification, but the separation of my product from a major impurity is poor. What can I do?
Poor separation in column chromatography can be due to several factors:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal. If the product and impurity are eluting too closely, you can try a less polar solvent system (e.g., a higher ratio of hexane (B92381) to ethyl acetate) to increase the separation.
-
Column Overloading: Too much crude product was loaded onto the column. A general rule of thumb is to use 20-50 times the weight of silica (B1680970) gel to the weight of the crude sample for good separation.
-
Improper Column Packing: Air bubbles or channels in the silica gel can lead to poor separation. Ensure the column is packed uniformly.
Q4: After recrystallization, my yield is very low. How can I improve it?
Low yield after recrystallization can be caused by:
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the product even at low temperatures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of slow crystal growth. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Troubleshooting Guides
Issue 1: Presence of Starting Carboxylic Acid in the Final Product
Symptoms:
-
Broad peak corresponding to a carboxylic acid proton in the 1H NMR spectrum (typically >10 ppm).
-
Acidic smell in the product.
-
Spot/peak corresponding to 3,3-diphenylpropanoic acid in TLC or GC analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing acidic impurities.
Corrective Actions:
-
Aqueous Wash: During the work-up, ensure thorough washing with a saturated solution of sodium bicarbonate (NaHCO₃) or a weak base to neutralize and remove the unreacted 3,3-diphenylpropanoic acid. Check the pH of the aqueous layer to ensure it is basic.
-
Column Chromatography: If the acidic impurity persists, column chromatography on silica gel is an effective purification method. The more polar carboxylic acid will have a stronger affinity for the silica gel and will elute more slowly than the less polar ester.
-
Base-Washed Silica Gel: For stubborn cases, you can use silica gel that has been treated with a small amount of a base like triethylamine (B128534) to prevent tailing of the acidic impurity.
Issue 2: Oiling Out During Recrystallization
Symptoms:
-
The dissolved product separates as an oil upon cooling instead of forming solid crystals.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oiling out during recrystallization.
Corrective Actions:
-
Solvent System Adjustment: "Oiling out" often occurs when the solvent is too nonpolar or the solution is too concentrated. Try using a slightly more polar solvent system. For instance, if you are using a hexane/ethyl acetate (B1210297) mixture, increase the proportion of ethyl acetate.
-
Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in a cold bath. Insulating the flask can help.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
Data Presentation
The following tables summarize typical data for the purification of this compound. Note that actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Notes |
| Aqueous Wash | 85-95% | >95% | Effective for removing acidic impurities. |
| Column Chromatography | >98% | 70-90% | Good for removing a variety of impurities. |
| Recrystallization | >99% | 60-85% | Excellent for achieving high purity if a suitable solvent is found. |
Table 2: Column Chromatography Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., starting with 98:2, gradually increasing polarity to 90:10) |
| Loading | Dry loading or minimal amount of a non-polar solvent |
Experimental Protocols
Protocol 1: Fischer Esterification of 3,3-Diphenylpropanoic Acid
-
To a round-bottom flask, add 3,3-diphenylpropanoic acid (1.0 eq).
-
Add a large excess of absolute ethanol (e.g., 10-20 eq), which also acts as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the top of the silica gel. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elute the Column: Start eluting with a low polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate).
-
Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Screening: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, and mixtures thereof) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. A mixture of hexane and ethyl acetate is often a good starting point.
-
Dissolution: In a flask, add the crude product and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions until dissolution is just complete to avoid using an excess.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them under vacuum.
Technical Support Center: Ethyl 3,3-diphenylpropanoate Reaction Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 3,3-diphenylpropanoate (B1239988).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of ethyl 3,3-diphenylpropanoate.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Esterification | - Increase catalyst concentration: For acid-catalyzed esterification, incrementally increase the amount of sulfuric acid or p-toluenesulfonic acid. - Remove water: Use a Dean-Stark apparatus to azeotropically remove water as it forms, driving the equilibrium towards the product. - Increase reaction time and/or temperature: Monitor the reaction progress by TLC. If the starting material is still present after the initial reaction time, extend the heating period or cautiously increase the temperature. |
| Incomplete Michael Addition | - Stronger base: If generating a diphenylmethyl anion, consider using a stronger base such as LDA or NaH in an appropriate anhydrous solvent like THF. - Optimize temperature: The addition of the nucleophile to the Michael acceptor is often best performed at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions. - Use a more reactive electrophile: Consider using a more activated Michael acceptor if the reaction with ethyl acrylate (B77674) is sluggish. |
| Starting Material Decomposition | - Lower reaction temperature: Excessive heat can lead to the decomposition of starting materials or products. - Use milder reagents: If harsh acidic or basic conditions are causing decomposition, explore milder catalysts or bases. |
| Moisture Contamination | - Ensure anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Moisture can quench anionic intermediates and hydrolyze the ester product.[1] |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Suggested Solution |
| Side Reactions from Strong Acid/Base | - Reduce catalyst/base concentration: Use the minimum effective amount of catalyst or base to prevent side reactions such as elimination or self-condensation. - Alternative catalysts: For esterification, consider using milder catalysts like scandium triflate or enzyme-catalyzed methods. |
| Self-Condensation of Reactants | - Slow addition: Add one reactant slowly to the other to maintain a low concentration and minimize self-condensation. This is particularly relevant for the Michael addition, where the nucleophile can react with itself. |
| Oxidation | - Inert atmosphere: If any of the reagents are sensitive to oxidation, ensure the reaction is carried out under an inert atmosphere. |
| Incomplete Reaction | - Monitor reaction progress: Use TLC or GC-MS to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most plausible synthetic routes are:
-
Fischer Esterification: The reaction of 3,3-diphenylpropanoic acid with ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid).
-
Michael Addition: The conjugate addition of a diphenylmethyl nucleophile to a suitable acrylate, such as ethyl acrylate.
Q2: How can I purify the final product?
A2: this compound can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate.[2] The fractions containing the pure product can be identified by TLC analysis.
Q3: What are the key physical properties of this compound?
A3: The key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₁₈O₂ |
| Molecular Weight | 254.32 g/mol [3] |
| Appearance | Colorless transparent liquid |
| CAS Number | 7476-18-8[3] |
Q4: Can I use a different alcohol for the esterification?
A4: Yes, other alcohols can be used, which will result in the corresponding ester. However, the reaction conditions, particularly temperature and reaction time, may need to be re-optimized for different alcohols.
Experimental Protocols
Method 1: Fischer Esterification of 3,3-Diphenylpropanoic Acid (Representative Protocol)
This protocol is a standard procedure for acid-catalyzed esterification and should be adapted and optimized for the specific substrate.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3,3-diphenylpropanoic acid (1.0 eq), ethanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Method 2: Michael Addition (Hypothetical Protocol)
This protocol outlines a possible Michael addition approach. The generation of the diphenylmethyl nucleophile can be challenging and requires careful optimization.
-
Nucleophile Generation: In a flame-dried, three-neck flask under an inert atmosphere, dissolve diphenylmethane (B89790) (1.0 eq) in anhydrous THF. Cool the solution to -78 °C and add a strong base, such as n-butyllithium (1.0 eq), dropwise. Stir for 1 hour to generate the diphenylmethyl anion.
-
Michael Addition: To the solution of the nucleophile at -78 °C, add ethyl acrylate (1.0 eq) dropwise.
-
Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic pathways to this compound.
References
Technical Support Center: Synthesis of Ethyl 3,3-diphenylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Ethyl 3,3-diphenylpropanoate (B1239988), particularly when scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Ethyl 3,3-diphenylpropanoate?
A1: The most prevalent laboratory and industrial scale synthesis methods for this compound include:
-
Michael Addition: This is a widely used method involving the conjugate addition of a diphenylmethane (B89790) carbanion to an acrylic acid ester. Strong bases like sodium amide or potassium tert-butoxide are typically used to deprotonate diphenylmethane.
-
Reformatsky Reaction: This reaction involves the use of an organozinc reagent formed from an α-haloester (like ethyl bromoacetate) and zinc metal, which then reacts with a ketone (benzophenone in this case).
-
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, can be reacted with an appropriate substrate like ethyl cinnamate. This method requires careful control of reaction conditions to avoid side reactions.
-
Friedel-Crafts Acylation followed by Reduction: This two-step process involves the acylation of benzene (B151609) with 3,3-diphenylpropanoyl chloride, followed by esterification and reduction.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound presents several challenges:
-
Exothermic Reactions: Many of the synthetic routes, particularly Grignard and Reformatsky reactions, are highly exothermic. Managing heat dissipation is critical on a larger scale to prevent runaway reactions and ensure safety.
-
Reagent Handling and Stoichiometry: Handling large quantities of pyrophoric or moisture-sensitive reagents like Grignard reagents or strong bases requires specialized equipment and procedures. Precise control of stoichiometry is also more challenging at scale.
-
Mixing and Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous reactions, becomes more difficult in large reactors, potentially leading to lower yields and increased side product formation.
-
Product Isolation and Purification: Isolating and purifying large quantities of the final product can be complex. Techniques like distillation and chromatography need to be optimized for scale.
Q3: What are the expected side products in the synthesis of this compound?
A3: The formation of side products is dependent on the chosen synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the product mixture.
-
Products of Self-Condensation: In reactions involving strong bases, self-condensation of the ester or ketone can occur.
-
Over-alkylation or Di-alkylation Products: In Michael additions, there is a possibility of further reaction on the product.
-
Byproducts from Grignard Reactions: Formation of biphenyl (B1667301) from the coupling of the Grignard reagent is a common side reaction.[1]
Q4: What purification methods are most effective for large-scale production?
A4: For industrial-scale purification of this compound, the following methods are generally employed:
-
Fractional Distillation under Reduced Pressure: This is often the most cost-effective method for separating the product from lower and higher boiling point impurities.
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent, this can be a highly effective purification technique.
-
Liquid-Liquid Extraction: This can be used to remove water-soluble impurities and some organic byproducts.
-
Chromatography: While highly effective, large-scale column chromatography can be expensive and is typically reserved for high-purity applications or when other methods fail.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low Product Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting materials | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC or GC. Increase the reaction time or temperature as needed, while carefully monitoring for side product formation. |
| Poor quality or insufficient amount of reagents (e.g., base, Grignard reagent). | Ensure reagents are fresh and of high purity. Use a slight excess of the key reagent where appropriate, but be mindful of potential side reactions. | |
| Presence of moisture or air in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially for moisture-sensitive reactions like the Grignard synthesis. | |
| Significant formation of side products | Incorrect reaction temperature. | Optimize the reaction temperature. Some side reactions are favored at higher temperatures. |
| Non-optimal stoichiometry of reactants. | Carefully control the addition rate and stoichiometry of the reactants. For example, slow addition of the electrophile to the nucleophile can minimize side reactions. |
Product Purification Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Difficulty in separating product from impurities by distillation | Close boiling points of the product and impurities. | Use a more efficient distillation column (e.g., with more theoretical plates). Consider azeotropic distillation if applicable. |
| Thermal degradation of the product at high temperatures. | Perform distillation under a high vacuum to lower the boiling point. | |
| Product "oiling out" during crystallization | Presence of impurities that inhibit crystallization. | Try a different solvent or a solvent mixture for crystallization. A preliminary purification step, such as a quick filtration through a silica (B1680970) plug, may be necessary. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Seeding with a small crystal of the pure product can also induce crystallization. | |
| Product contamination with colored impurities | Oxidation of starting materials or intermediates. | Work under an inert atmosphere and use degassed solvents. Addition of antioxidants may be beneficial in some cases. |
Experimental Protocols
Key Experiment: Michael Addition of Diphenylmethane to Ethyl Acrylate (B77674)
Materials:
-
Diphenylmethane
-
Ethyl acrylate
-
Potassium tert-butoxide
-
Anhydrous Toluene (B28343)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of diphenylmethane (1.0 eq) in anhydrous toluene under a nitrogen atmosphere, add potassium tert-butoxide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add ethyl acrylate (1.2 eq) dropwise over 30 minutes.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding 1M HCl at 0 °C until the mixture is acidic.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
References
Technical Support Center: Synthesis of Ethyl 3,3-diphenylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3,3-diphenylpropanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Friedel-Crafts-type reaction between an ethyl cinnamate (B1238496) precursor and benzene (B151609), followed by esterification.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. 2. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy. 3. Poor Quality Reagents: Benzene, ethyl cinnamate, or the catalyst may be of low purity. 4. Inefficient Stirring: Poor mixing can lead to localized reactions and reduced overall conversion. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous aluminum chloride. 2. Carefully monitor and control the reaction temperature. For the synthesis of the precursor acid, a reflux in benzene (around 80°C) is often required.[1] 3. Use freshly distilled benzene and purified ethyl cinnamate. 4. Employ efficient mechanical or magnetic stirring throughout the reaction. |
| Formation of a Complex Mixture of Byproducts | 1. Polyalkylation: The product, this compound, can undergo further reaction with benzene, leading to di- and poly-substituted products.[2][3] 2. Rearrangement of Intermediates: Carbocation intermediates in Friedel-Crafts reactions can undergo rearrangements, leading to isomeric products.[4][5] 3. Side Reactions of the Cinnamate Moiety: Under strongly acidic conditions, ethyl cinnamate can potentially undergo polymerization or other acid-catalyzed reactions. | 1. Use a large excess of benzene relative to ethyl cinnamate to favor the mono-alkylation product.[2] This increases the probability of the electrophile reacting with a benzene molecule rather than the already substituted product. 2. While less common with the stabilized carbocation in this specific reaction, maintaining a controlled, low temperature during the initial stages of the reaction can sometimes minimize rearrangements. 3. Add the Lewis acid catalyst portion-wise to the reaction mixture to control the exotherm and minimize side reactions. |
| Product is an Oil Instead of a Solid (for the acid precursor) | 1. Presence of Impurities: Oily impurities can prevent the crystallization of the 3,3-diphenylpropanoic acid. 2. Incomplete Reaction: The presence of unreacted starting materials can result in an oily product. | 1. Purify the crude product. Recrystallization from a suitable solvent, such as methanol (B129727), is an effective method for purifying 3,3-diphenylpropanoic acid.[1] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. |
| Difficulty in Isolating the Product | 1. Emulsion Formation During Workup: The presence of aluminum salts can lead to the formation of stable emulsions during the aqueous workup. 2. Product Solubility: The product may have some solubility in the aqueous phase, leading to losses. | 1. After quenching the reaction with ice/HCl, add a sufficient amount of organic solvent (e.g., diethyl ether or dichloromethane) and wash thoroughly with water, followed by a brine solution to break up emulsions. 2. Extract the aqueous layer multiple times with the organic solvent to ensure complete recovery of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method involves a two-step process. The first step is a Friedel-Crafts-type reaction where cinnamic acid reacts with an excess of benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 3,3-diphenylpropanoic acid.[1] The second step is the esterification of the resulting carboxylic acid with ethanol (B145695), typically under acidic conditions, to yield this compound.
Q2: What are the primary side reactions to be aware of during the Friedel-Crafts step?
A2: The main side reaction is polyalkylation . Since the initial product (3,3-diphenylpropanoic acid) still contains an activated phenyl group, it can react further with the electrophile, leading to the formation of di- and tri-substituted aromatic compounds.[2][3] To minimize this, a large excess of benzene is typically used.
Q3: How can I purify the final product, this compound?
A3: After the reaction workup, the crude product can be purified by vacuum distillation. If significant impurities are present, column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is an effective purification method.
Q4: Can I use ethyl cinnamate directly in the Friedel-Crafts reaction instead of cinnamic acid?
A4: Yes, it is possible to use ethyl cinnamate directly. The Lewis acid will activate the double bond for the electrophilic attack by benzene. However, the ester group can also complex with the Lewis acid, potentially requiring stoichiometric amounts of the catalyst. The general principles and potential side reactions remain similar to using cinnamic acid.
Q5: What is the role of the Lewis acid in this synthesis?
A5: The Lewis acid, typically aluminum chloride (AlCl₃), plays a crucial role in generating the electrophile. It coordinates with the cinnamic acid (or its ester), activating the double bond and facilitating the formation of a carbocation intermediate. This carbocation is then attacked by the nucleophilic benzene ring in an electrophilic aromatic substitution reaction.
Experimental Protocols
Synthesis of 3,3-Diphenylpropanoic Acid
This protocol is adapted from a patented procedure.[1]
Materials:
-
Cinnamic acid
-
Benzene (large excess)
-
Ionic Liquid Catalyst ([bmim]Cl/AlCl₃) or anhydrous Aluminum Chloride (AlCl₃)
-
Water
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a large excess of benzene and the Lewis acid catalyst (e.g., 10 molar equivalents of benzene to 1 equivalent of cinnamic acid).
-
Heat the mixture to reflux (approximately 80°C).
-
Slowly add cinnamic acid to the refluxing mixture in portions.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding water.
-
Separate the organic layer. The aqueous layer can be treated to recover the ionic liquid catalyst if used.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the excess benzene by distillation under reduced pressure.
-
The resulting crude solid is 3,3-diphenylpropanoic acid.
-
Purify the crude product by recrystallization from methanol to obtain a white solid.
Esterification of 3,3-Diphenylpropanoic Acid
This is a general procedure for Fischer esterification.
Materials:
-
3,3-Diphenylpropanoic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 3,3-diphenylpropanoic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether.
-
Wash the organic solution sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain crude this compound.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Main synthetic pathway to this compound.
References
- 1. CN102643168B - Method for preparing 3, 3- diphenyl propanol - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 5. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Recrystallization of Ethyl 3,3-diphenylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of Ethyl 3,3-diphenylpropanoate (B1239988).
Physical and Chemical Properties
A clear understanding of the physical properties of Ethyl 3,3-diphenylpropanoate is essential for successful recrystallization. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 7476-18-8 | N/A |
| Molecular Formula | C₁₇H₁₈O₂ | N/A |
| Molecular Weight | 254.32 g/mol | N/A |
| Melting Point | 22-23 °C | [1] |
| Boiling Point | 190-193 °C at 1.6 kPa 355.6 °C at 760 mmHg | [1] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the recrystallization of this compound.
Q1: What is the best solvent for recrystallizing this compound?
Based on the structure of this compound, which contains a polar ester group and non-polar phenyl rings, a mixed solvent system is often effective. A common approach is to dissolve the compound in a "good" solvent in which it is readily soluble (e.g., ethyl acetate (B1210297) or ethanol) and then gradually add a "poor" solvent in which it is less soluble (e.g., hexane (B92381) or heptane) until turbidity is observed. Heating the mixture to redissolve the solid followed by slow cooling should induce crystallization.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out," the separation of the solute as a liquid rather than a solid, is a common issue with low-melting-point compounds like this compound (melting point 22-23 °C). This often occurs when the solution is too concentrated or cooled too rapidly.
To prevent oiling out:
-
Use a more dilute solution: Add more of the "good" solvent to keep the compound dissolved at a lower temperature.
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Gradual cooling promotes the formation of an ordered crystal lattice.
-
Seed crystals: Introduce a small, pure crystal of this compound to the cooled solution to provide a nucleation site for crystal growth.
-
Solvent selection: Choose a solvent or solvent mixture with a lower boiling point to reduce the dissolution temperature.
Q3: I have poor recovery of my recrystallized product. How can I improve the yield?
A3: Low recovery can result from several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. If you suspect this is the case, you can evaporate some of the solvent and attempt to recrystallize again.
-
Cooling for too short a time: Ensure the solution has had adequate time at a low temperature for complete crystallization.
-
Filtering too soon: Premature filtration before crystallization is complete will result in loss of product.
-
Washing with a warm solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.
Q4: The recrystallized product is not pure. What went wrong?
A4: Impurities can be trapped in the crystal lattice if crystallization occurs too quickly. To improve purity:
-
Ensure slow crystal growth: Rapid cooling leads to the inclusion of impurities. Allow the solution to cool slowly and undisturbed.
-
Use the correct solvent ratio: An inappropriate solvent ratio can cause impurities to co-precipitate with your product.
-
Perform a second recrystallization: If the product is still impure after one recrystallization, a second round of purification may be necessary.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the recrystallization of this compound.
// Nodes start [label="Start Recrystallization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve crude product in a minimum of hot solvent"]; cool [label="Allow solution to cool slowly"]; observe [label="Observe outcome", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; crystals [label="Pure crystals form", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; oil [label="Product 'oils out'", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_crystals [label="No crystals form", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; impure [label="Crystals are impure", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; troubleshoot_oil [label="Troubleshoot Oiling Out:\n1. Reheat and add more 'good' solvent.\n2. Reheat and add a 'poor' solvent to lower the dissolution temperature.\n3. Ensure very slow cooling."]; troubleshoot_no_crystals [label="Troubleshoot No Crystal Formation:\n1. Scratch inner surface of the flask.\n2. Add a seed crystal.\n3. Evaporate some solvent and re-cool."]; troubleshoot_impure [label="Troubleshoot Impure Crystals:\n1. Ensure slow cooling.\n2. Perform a second recrystallization.\n3. Check for appropriate solvent system."]; end [label="Successful Recrystallization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> dissolve; dissolve -> cool; cool -> observe; observe -> crystals [label="Success"]; observe -> oil [label="Problem"]; observe -> no_crystals [label="Problem"]; observe -> impure [label="Problem"]; crystals -> end; oil -> troubleshoot_oil; troubleshoot_oil -> dissolve [label="Retry"]; no_crystals -> troubleshoot_no_crystals; troubleshoot_no_crystals -> cool [label="Retry"]; impure -> troubleshoot_impure; troubleshoot_impure -> dissolve [label="Retry"]; } end_dot Caption: Troubleshooting workflow for recrystallization.
Experimental Protocols
General Recrystallization Protocol for this compound
This protocol provides a starting point for the recrystallization of this compound. Optimization may be required based on the purity of the crude material and the specific equipment used.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., Ethyl Acetate)
-
"Poor" solvent (e.g., Hexane)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water or oil bath)
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (ethyl acetate). Gently heat the mixture while stirring until the solid completely dissolves.
-
Inducing Crystallization: While the solution is still warm, slowly add the "poor" solvent (hexane) dropwise until the solution becomes slightly cloudy (turbid). If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold "poor" solvent (hexane) to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove any residual solvent.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve crude product\nin minimum hot 'good' solvent"]; add_poor [label="Add 'poor' solvent\nuntil turbidity appears"]; reheat [label="Reheat to clarify"]; cool_rt [label="Slowly cool to\nroom temperature"]; cool_ice [label="Cool in ice bath"]; filter [label="Vacuum filter to\ncollect crystals"]; wash [label="Wash with ice-cold\n'poor' solvent"]; dry [label="Dry crystals"]; end [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> dissolve; dissolve -> add_poor; add_poor -> reheat; reheat -> cool_rt; cool_rt -> cool_ice; cool_ice -> filter; filter -> wash; wash -> dry; dry -> end; } end_dot Caption: Step-by-step recrystallization process.
References
Validation & Comparative
A Comparative Analysis of Ethyl 3,3-diphenylpropanoate Derivatives: A Guide for Researchers
This guide summarizes quantitative data on the synthesis and biological evaluation of these derivatives, provides detailed experimental protocols for key assays, and includes visualizations of experimental workflows to support further research and development in this area.
Performance Comparison of 3,3-Diphenylpropionamide Derivatives
The biological activity of a series of N-substituted 3,3-diphenylpropionamide derivatives was investigated to determine their antioxidant and antiproliferative properties. The following tables summarize the key findings from these studies.
Table 1: Synthesis and Physical Properties of 3,3-Diphenylpropionamide Derivatives
| Compound ID | R' Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 1 | 4-Methoxyphenyl | C₂₂H₂₁NO₂ | 343.41 | 145-147 | 75 |
| 2 | (4-Methoxyphenyl)methyl | C₂₃H₂₃NO₂ | 357.44 | 110-112 | 70 |
| 3 | (3,4-Dimethoxyphenyl)methyl | C₂₄H₂₅NO₃ | 391.46 | 104-106 | 68 |
| 4 | 4-(4-Morpholinyl)phenyl | C₂₅H₂₆N₂O₂ | 402.49 | 168-170 | 80 |
| 5 | 1-(4-Fluorophenyl)piperazinyl | C₂₅H₂₅FN₂O | 404.48 | 134-136 | 72 |
| 6 | 2-(4-Methoxyphenyl)ethyl | C₂₄H₂₅NO₂ | 371.46 | 84 | 60 |
Table 2: Biological Activity of 3,3-Diphenylpropionamide Derivatives
| Compound ID | Antioxidant Activity (% Absorbance Reduction) | TEAC (µM) | Cytotoxicity (LD₅₀ in ppm) |
| 1 | 15.2 | 1.2 | >1000 |
| 2 | 33.9 | 2.5 | >1000 |
| 3 | 25.8 | 1.9 | >1000 |
| 4 | 71.4 | 5.3 | >1000 |
| 5 | 18.9 | 1.4 | >1000 |
| 6 | 22.1 | 1.6 | >1000 |
TEAC: Trolox® Equivalent Antioxidant Capacity
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
General Synthesis of 3,3-Diphenylpropionamide Derivatives
A solution of 3,3-diphenylpropionic acid (1 mmol) and the appropriate amine (1.1 mmol) in dichloromethane (B109758) (10 mL) is treated with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 mmol) and 4-Dimethylaminopyridine (DMAP) (0.1 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the reaction mixture is washed successively with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired N-substituted 3,3-diphenylpropionamide.
In Vitro Antioxidant Activity Assay (ABTS Radical Scavenging)
The antioxidant activity is determined using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The ABTS radical cation is produced by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm. For the assay, 10 µL of the test compound (at various concentrations) is added to 1 mL of the diluted ABTS•+ solution. The absorbance is recorded after 6 minutes of incubation at room temperature. The percentage of inhibition of absorbance is calculated and compared with a standard antioxidant (e.g., Trolox). The Trolox Equivalent Antioxidant Capacity (TEAC) is also determined.[1]
Cytotoxicity Assay (Brine Shrimp Lethality Test)
The cytotoxic activity of the compounds is evaluated using the brine shrimp (Artemia salina) lethality bioassay. Brine shrimp eggs are hatched in artificial seawater under constant aeration for 48 hours. Ten to fifteen nauplii are transferred to vials containing 5 mL of artificial seawater and the test compound at various concentrations. After 24 hours of incubation, the number of surviving nauplii is counted, and the median lethal concentration (LD₅₀) is determined using probit analysis.[1]
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the key workflows and relationships described in this guide.
Caption: General workflow for the synthesis of 3,3-diphenylpropionamide derivatives.
References
A Comparative Guide to the Structural Validation of Ethyl 3,3-diphenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the structural validation of Ethyl 3,3-diphenylpropanoate (B1239988). Due to the limited availability of public domain experimental spectral data for Ethyl 3,3-diphenylpropanoate, this document focuses on presenting a detailed analysis of a structurally related alternative, Ethyl 3-phenylpropanoate, to illustrate the validation process. The experimental protocols and data interpretation principles outlined herein are directly applicable to the structural characterization of this compound, once experimental data becomes available.
Structural Comparison
This compound and Ethyl 3-phenylpropanoate share a common ethyl propanoate backbone. The key structural difference lies in the substitution at the C3 position: this compound possesses two phenyl groups, whereas Ethyl 3-phenylpropanoate has a single phenyl group. This seemingly minor difference will have a significant impact on their respective spectral data.
Comparative Spectroscopic Data
A direct comparison of experimental data is hampered by the lack of publicly available spectra for this compound. To provide a practical guide, the following table summarizes the experimental data for Ethyl 3-phenylpropanoate. The expected data for this compound is included to highlight the anticipated differences based on its structure.
| Analytical Technique | This compound (Expected Data) | Ethyl 3-phenylpropanoate (Experimental Data) [1] |
| ¹H NMR (CDCl₃) | Ethyl group: Triplet (~1.2 ppm, 3H), Quartet (~4.1 ppm, 2H). Methylene group (CH₂): Doublet. Methine group (CH): Triplet. Phenyl groups: Multiplet (~7.2-7.4 ppm, 10H). | Ethyl group: Triplet (1.23 ppm, 3H), Quartet (4.12 ppm, 2H). Methylene groups (CH₂CH₂): Triplet (2.61 ppm, 2H), Triplet (2.95 ppm, 2H). Phenyl group: Multiplet (7.18-7.29 ppm, 5H). |
| ¹³C NMR (CDCl₃) | Ethyl group: ~14 ppm (CH₃), ~60 ppm (OCH₂). Methylene group (CH₂): Present. Methine group (CH): Present. Quaternary Carbon: Absent. Phenyl groups: Multiple signals in the aromatic region (120-145 ppm). Carbonyl group (C=O): ~172 ppm. | Ethyl group: 14.2 ppm (CH₃), 60.4 ppm (OCH₂). Methylene groups (CH₂CH₂): 31.0 ppm, 35.9 ppm. Phenyl group: 126.2 ppm, 128.3 ppm, 128.5 ppm, 140.6 ppm. Carbonyl group (C=O): 172.8 ppm. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 254. Key Fragments: Loss of ethoxy group (-OC₂H₅), loss of ethyl group (-C₂H₅), formation of diphenylmethyl cation ([ (C₆H₅)₂CH ]⁺, m/z = 167). | Molecular Ion (M⁺): m/z = 178. Key Fragments: m/z = 133, 105, 104, 91, 77. |
| Infrared (IR) | C-H stretching (aromatic): ~3000-3100 cm⁻¹. C-H stretching (aliphatic): ~2850-3000 cm⁻¹. C=O stretching (ester): ~1735 cm⁻¹. C-O stretching (ester): ~1150-1250 cm⁻¹. C=C stretching (aromatic): ~1450-1600 cm⁻¹. | C=O stretching (ester): ~1730 cm⁻¹. C-O stretching (ester): ~1160 cm⁻¹. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are standardized and can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectroscopy is employed to determine the carbon-hydrogen framework of a molecule.
-
Sample Preparation: A sample of the compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired using a 400 MHz or higher field instrument. For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the signals to singlets for each unique carbon atom.
-
Data Analysis: The chemical shifts (δ), signal integrations (for ¹H NMR), and coupling patterns (for ¹H NMR) are analyzed to elucidate the structure.
-
Mass Spectrometry (MS)
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is ionized, commonly using electron ionization (EI). This process forms a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
-
Infrared (IR) Spectroscopy
-
Infrared spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it. The instrument measures the frequencies of IR radiation that are absorbed by the sample.
-
Data Analysis: The resulting IR spectrum shows absorption bands at specific wavenumbers (cm⁻¹), which correspond to the vibrational frequencies of the functional groups in the molecule.
-
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive structural validation of an organic compound like this compound.
Caption: Workflow for the synthesis, purification, and structural validation of a chemical compound.
This guide provides a foundational understanding of the processes and data required for the structural validation of this compound. The provided data for Ethyl 3-phenylpropanoate serves as a valuable reference point for researchers undertaking the synthesis and characterization of its diphenyl analogue. The successful validation will ultimately depend on the acquisition and thorough analysis of the complete set of spectroscopic data for the target compound.
References
Comparative Analysis of the Biological Activity of Ethyl 3,3-diphenylpropanoate and Its Analogs: A Review of Available Data
A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative analysis of the biological activity of Ethyl 3,3-diphenylpropanoate (B1239988) and its close structural analogs. While research into related compounds such as diphenylpropionamides and other phenylpropanoate derivatives has suggested potential for antioxidant and anti-inflammatory activities, specific quantitative data for Ethyl 3,3-diphenylpropanoate remains elusive. This guide summarizes the available information on related compounds to provide a contextual understanding of potential biological effects and highlights the need for further research.
Introduction to this compound
This compound is an organic ester with the chemical formula C₁₇H₁₈O₂. Its structure features a propanoate backbone with two phenyl groups attached to the third carbon. While its synthesis and physicochemical properties are documented, its biological activities have not been extensively investigated, nor have they been compared systematically with its direct analogs, such as mthis compound or propyl 3,3-diphenylpropanoate.
Biological Activities of Structurally Related Analogs
Although direct data is lacking for the target compound, studies on structurally related molecules offer some insights into potential areas of biological activity.
Antioxidant Activity of Diphenylpropionamide Derivatives
A study on a series of diphenylpropionamide derivatives, which share the diphenylpropane core structure but differ in the amide linkage instead of an ester, demonstrated notable antioxidant properties. The in vitro antioxidant activity was evaluated by assessing their ability to scavenge the ABTS radical and by measuring the reduction of reactive oxygen species (ROS) and nitric oxide (NO) production in stimulated macrophages.
Table 1: Antioxidant Activity of Selected Diphenylpropionamide Derivatives
| Compound | R' Group | R" Group | Antioxidant Activity (% reduction of ABTS radical) |
| 1 | H | 4-methoxyphenyl | Data not specified |
| 2 | H | 4-methoxyphenylmethyl | Data not specified |
| 3 | H | morpholino | 78.19 |
| 4 | H | 4-methoxybenzylmethyl | 41.80 |
| 8 | H | N-morpholinophenyl | 71.40 |
| 9 | H | 4-methoxybenzylmethyl | 33.93 |
Note: Data extracted from a study on diphenylpropionamide derivatives and does not represent this compound or its direct ester analogs.
Anti-inflammatory and Cytotoxic Activities of other Phenylpropanoates
Research on other, more structurally diverse, phenylpropanoate derivatives has indicated potential for anti-inflammatory and cytotoxic activities. For instance, studies on cinnamates and other phenylpropanoic acid derivatives have shown potent cytotoxicity against various cancer cell lines.[1] However, these compounds often possess additional functional groups or different substitution patterns on the phenyl rings, making direct comparisons to this compound speculative.
Experimental Protocols: General Methodologies
While specific experimental protocols for this compound are not available, the following are general methodologies commonly used to assess the biological activities discussed for related compounds.
In Vitro Antioxidant Activity Assays
ABTS Radical Scavenging Assay: This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+. The reduction in the absorbance of the ABTS•+ solution in the presence of the test compound is proportional to its antioxidant activity.
Cellular Antioxidant Activity (CAA) Assay: This method assesses the antioxidant activity of a compound within a cellular environment. Cells are cultured and then exposed to an oxidizing agent in the presence or absence of the test compound. The inhibition of oxidation is measured using a fluorescent probe.
In Vitro Anti-inflammatory Assays
Nitric Oxide (NO) Inhibition Assay: This assay is performed on macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce inflammation and NO production. The concentration of nitrite, a stable product of NO, is measured in the cell culture supernatant to determine the inhibitory effect of the test compound.
Cyclooxygenase (COX) Inhibition Assay: The inhibitory activity of a compound on COX-1 and COX-2 enzymes can be determined using commercially available assay kits. These assays typically measure the production of prostaglandins (B1171923) from arachidonic acid.
Cytotoxicity Assays
MTT Assay: This colorimetric assay is used to assess cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Signaling Pathways and Experimental Workflows
Given the absence of specific biological data for this compound, a definitive signaling pathway cannot be illustrated. However, a general workflow for screening and evaluating the biological activity of a novel compound is presented below.
Caption: A general workflow for the biological evaluation of a test compound and its analogs.
Conclusion and Future Directions
The current body of scientific literature lacks direct comparative studies on the biological activity of this compound and its immediate analogs. While research on structurally related diphenylpropionamides and other phenylpropanoates suggests potential for antioxidant, anti-inflammatory, and cytotoxic effects, these findings cannot be directly extrapolated.
To address this knowledge gap, future research should focus on:
-
Direct comparative studies: Conducting in vitro and in vivo assays to directly compare the biological activities of this compound with its methyl, propyl, and other simple ester analogs.
-
Structure-activity relationship (SAR) studies: Investigating how modifications to the ester group and substitutions on the phenyl rings influence biological activity.
-
Mechanism of action studies: Elucidating the underlying molecular mechanisms for any observed biological effects.
Such studies are crucial for understanding the therapeutic potential of this class of compounds and for guiding the rational design of new drug candidates. Researchers, scientists, and drug development professionals are encouraged to undertake these investigations to unlock the potential of this compound and its analogs.
References
A Spectroscopic Comparison of Ethyl 3,3-diphenylpropanoate and Its Precursors
This guide provides a detailed spectroscopic comparison of ethyl 3,3-diphenylpropanoate (B1239988) with its precursors, diphenylmethane (B89790) and ethyl diazoacetate. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. The guide includes a summary of key spectroscopic data, detailed experimental protocols for the synthesis of the final product, and a visual representation of the synthetic pathway.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, and IR) for ethyl 3,3-diphenylpropanoate, diphenylmethane, and ethyl diazoacetate. This data is essential for monitoring the progress of the synthesis and for the structural elucidation of the final product.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Diphenylmethane [1] | 7.32 - 7.18 | m | 10H | Ar-H |
| 3.98 | s | 2H | CH₂ | |
| Ethyl Diazoacetate | ~4.7 | s | 1H | CHN₂ |
| 4.2 | q | 2H | OCH₂CH₃ | |
| 1.25 | t | 3H | OCH₂CH₃ | |
| This compound | 7.35 - 7.15 | m | 10H | Ar-H |
| 4.55 | t | 1H | CH(Ph)₂ | |
| 4.05 | q | 2H | OCH₂CH₃ | |
| 2.95 | d | 2H | CH₂CO | |
| 1.15 | t | 3H | OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| Diphenylmethane [2] | 141.8 | C (quaternary Ar) |
| 129.0 | CH (Ar) | |
| 128.5 | CH (Ar) | |
| 126.1 | CH (Ar) | |
| 42.0 | CH₂ | |
| Ethyl Diazoacetate [3] | ~165 | C=O |
| ~61 | OCH₂ | |
| ~47 | CHN₂ | |
| ~14 | CH₃ | |
| This compound [4] | 172.1 | C=O |
| 143.5 | C (quaternary Ar) | |
| 128.6 | CH (Ar) | |
| 128.0 | CH (Ar) | |
| 126.5 | CH (Ar) | |
| 60.5 | OCH₂ | |
| 48.0 | CH(Ph)₂ | |
| 40.5 | CH₂CO | |
| 14.2 | CH₃ |
Table 3: IR Spectroscopic Data
| Compound | Frequency (cm⁻¹) | Assignment |
| Diphenylmethane [5][6] | 3085-3030 | C-H stretch (aromatic) |
| 2920-2850 | C-H stretch (aliphatic) | |
| 1600, 1495, 1450 | C=C stretch (aromatic) | |
| 740, 700 | C-H bend (aromatic) | |
| Ethyl Diazoacetate [3] | ~2110 | N=N stretch (diazo) |
| ~1695 | C=O stretch (ester) | |
| ~1370 | C-O stretch | |
| This compound | 3080-3030 | C-H stretch (aromatic) |
| 2980-2930 | C-H stretch (aliphatic) | |
| 1735 | C=O stretch (ester) | |
| 1600, 1495, 1450 | C=C stretch (aromatic) | |
| 1180 | C-O stretch | |
| 750, 700 | C-H bend (aromatic) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound from diphenylmethane and ethyl diazoacetate is achieved via a rhodium(II)-catalyzed C-H insertion reaction. The rhodium catalyst facilitates the formation of a rhodium carbene intermediate from ethyl diazoacetate, which then inserts into the benzylic C-H bond of diphenylmethane.
Materials:
-
Diphenylmethane
-
Ethyl diazoacetate
-
Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄]
-
Dichloromethane (B109758) (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
To a solution of diphenylmethane (1.2 equivalents) in anhydrous dichloromethane (DCM), add a catalytic amount of rhodium(II) acetate dimer (0.01 equivalents).
-
Heat the mixture to reflux (approximately 40°C).
-
Slowly add a solution of ethyl diazoacetate (1 equivalent) in anhydrous DCM to the refluxing mixture over a period of 1-2 hours using a syringe pump. The addition should be slow enough to control the evolution of nitrogen gas.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Reaction Pathway
The following diagram illustrates the synthesis of this compound from its precursors.
Caption: Synthetic pathway for this compound.
References
- 1. Diphenylmethane(101-81-5) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Ethyl diazoacetate | C4H6N2O2 | CID 12192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C17H18O2 | CID 344791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diphenylmethane [webbook.nist.gov]
- 6. Diphenylmethane [webbook.nist.gov]
Navigating Steric Hindrance: A Comparative Guide to Alternatives for Ethyl 3,3-diphenylpropanoate in Organic Synthesis
For researchers, scientists, and drug development professionals seeking to optimize carbon-carbon bond formation, the selection of an appropriate Michael acceptor is critical. Ethyl 3,3-diphenylpropanoate (B1239988), a sterically hindered α,β-unsaturated ester, presents unique challenges and opportunities in conjugate addition reactions. This guide provides a comprehensive comparison of alternative reagents, offering insights into their reactivity, supported by experimental data and detailed protocols to aid in the strategic design of complex molecular architectures.
The utility of Ethyl 3,3-diphenylpropanoate lies in its capacity to generate quaternary carbon centers through Michael addition, a fundamental transformation in organic synthesis. The gem-diphenyl substitution at the β-position, however, significantly influences its reactivity, often necessitating specific reaction conditions or catalysts to overcome steric hindrance. This guide explores viable alternatives that offer comparable or, in some cases, advantageous properties for specific applications.
Performance Comparison of Michael Acceptors
The selection of a suitable alternative to this compound depends on the specific requirements of the organic transformation, including the nature of the nucleophile, desired stereochemistry, and tolerance of functional groups. Below is a comparative analysis of relevant Michael acceptors, with a focus on their performance in conjugate addition reactions.
| Michael Acceptor | Key Structural Feature | Typical Nucleophiles | Reaction Conditions | Reported Yields | Key Advantages |
| This compound | Gem-diphenyl at β-position | Grignard reagents (with Cu-catalysis), organolithiums, stabilized enolates | Often requires strong bases (e.g., LDA) or transition metal catalysis (e.g., Cu, Rh) | Moderate to high | Forms a quaternary center with two phenyl groups. |
| Ethyl crotonate | Methyl group at β-position | Wide range of soft nucleophiles (e.g., amines, thiols, enolates) | Generally mild conditions, base or acid catalysis | Generally high | Less sterically hindered, often leading to higher reactivity and yields. |
| Chalcone (B49325) (1,3-Diphenyl-2-propen-1-one) | Phenyl groups at β- and carbonyl positions | Stabilized enolates, organocuprates | Base-catalyzed (e.g., NaOH, piperidine) or Lewis acid-catalyzed | High | Highly reactive due to the activating ketone group. |
| Ethyl cinnamate | Phenyl group at β-position | Soft nucleophiles, organocuprates | Base or Lewis acid catalysis | Good to high | Intermediate steric hindrance compared to ethyl crotonate and this compound. |
| β,β-Disubstituted Enones (e.g., 3-methyl-4-phenyl-3-penten-2-one) | Alkyl/aryl groups at β-position | Organocuprates, stabilized enolates | Often requires specific catalysts (e.g., chiral catalysts for asymmetric synthesis) | Moderate to high | Allows for the creation of diverse quaternary centers. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these reactions. Below are representative experimental protocols for conjugate addition reactions involving this compound and a common alternative.
Protocol 1: Copper-Catalyzed Michael Addition of a Grignard Reagent to this compound
This procedure outlines a typical copper-catalyzed conjugate addition to a sterically hindered Michael acceptor.
Materials:
-
This compound
-
Grignard reagent (e.g., MeMgBr)
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A flame-dried round-bottom flask is charged with CuI (5 mol%) and placed under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous THF is added, and the suspension is cooled to -78 °C.
-
The Grignard reagent (1.2 equivalents) is added dropwise, and the mixture is stirred for 30 minutes.
-
A solution of this compound (1.0 equivalent) in anhydrous THF is added slowly to the reaction mixture.
-
The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: Base-Catalyzed Michael Addition of Diethyl Malonate to Chalcone
This protocol describes a classic Michael addition to a more reactive, though still somewhat hindered, acceptor.
Materials:
-
Chalcone
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Dilute hydrochloric acid
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, sodium ethoxide (0.1 equivalents) is dissolved in ethanol.
-
Diethyl malonate (1.2 equivalents) is added to the solution, and the mixture is stirred for 15 minutes at room temperature.
-
A solution of chalcone (1.0 equivalent) in ethanol is added dropwise.
-
The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature and acidified with dilute hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is dried and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.
Reaction Pathways and Experimental Workflow
Visualizing the reaction mechanisms and experimental setups can provide a clearer understanding of the processes involved.
Caption: Generalized pathway for a Michael addition reaction.
Caption: A typical experimental workflow for a conjugate addition reaction.
Conclusion
While this compound is a valuable reagent for the synthesis of molecules containing a diphenyl-substituted quaternary carbon, its steric bulk can be a limiting factor. By understanding the reactivity of alternative Michael acceptors such as less substituted α,β-unsaturated esters and more activated enones, researchers can select the optimal reagent for their specific synthetic goals. The provided experimental protocols and workflows offer a practical starting point for the implementation of these powerful carbon-carbon bond-forming reactions in the laboratory. Careful consideration of steric and electronic factors will ultimately guide the successful synthesis of complex target molecules.
Navigating Solvent Systems: An Analysis of Ethyl 3,3-diphenylpropanoate Performance
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical factor influencing reaction kinetics, product purity, and overall process efficiency. This guide aims to provide a comparative analysis of the performance of Ethyl 3,3-diphenylpropanoate (B1239988) in various solvent systems. However, it is important to note that publicly available experimental data on the performance of Ethyl 3,3-diphenylpropanoate is limited. This document compiles the available physicochemical data and presents generalized experimental protocols for researchers to conduct their own performance evaluations.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound (CAS: 7476-18-8) is presented below. This data is foundational for designing and interpreting experiments related to its performance in different solvents.
| Property | Value | Source |
| Molecular Formula | C17H18O2 | [1] |
| Molecular Weight | 254.32 g/mol | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Boiling Point | 355.6 ± 11.0 °C at 760 mmHg | [2] |
| Flash Point | 133.1 ± 17.6 °C | [2] |
| LogP | 4.29 | [2] |
| Refractive Index | 1.547 | [2] |
Comparative Performance in Solvent Systems
-
Protic Solvents: (e.g., water, methanol, ethanol)
-
Aprotic Polar Solvents: (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile)
-
Aprotic Nonpolar Solvents: (e.g., hexane, toluene, dichloromethane)
Without specific experimental data, a direct comparison of this compound's performance against alternative compounds is not feasible. Researchers are encouraged to perform the experimental protocols outlined below to generate this critical data for their specific applications.
Experimental Protocols
The following are generalized experimental protocols that can be adapted to evaluate the performance of this compound in various solvent systems.
Determination of Solubility
A standard protocol to determine the solubility of this compound involves the following steps:
-
Solvent Selection: Choose a range of solvents with varying polarities.
-
Sample Preparation: Accurately weigh a small amount of this compound into a series of vials.
-
Solvent Addition: Add a measured volume of the selected solvent to each vial in incremental amounts.
-
Equilibration: Agitate the vials at a constant temperature for a set period to ensure equilibrium is reached.
-
Observation: Visually inspect the vials for the presence of undissolved solid. The solubility can be quantified by determining the amount of solute dissolved in a given volume of solvent.
-
Quantification (Optional): For a more precise measurement, the supernatant can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the exact concentration of the dissolved compound.
Stability Assessment
To assess the stability of this compound in different solvents, a time-course study can be conducted:
-
Solution Preparation: Prepare solutions of this compound in the selected solvents at a known concentration.
-
Storage Conditions: Store the solutions under controlled conditions (e.g., specific temperature and light exposure).
-
Time-Point Analysis: At predetermined time intervals, withdraw aliquots from each solution.
-
Analytical Measurement: Analyze the aliquots using a stability-indicating method, such as HPLC or GC-MS, to quantify the concentration of this compound and detect the presence of any degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics in each solvent.
Visualizing the Experimental Workflow
The logical flow for evaluating the performance of this compound in different solvent systems can be visualized as follows:
Due to the absence of comprehensive performance data for this compound, this guide serves as a foundational resource, providing the known properties and a framework for systematic evaluation. The generation of experimental data using the outlined protocols will be invaluable for researchers and professionals in drug development and chemical synthesis to make informed decisions on the optimal solvent system for their specific needs.
References
Unveiling the Cross-Reactivity Profile of Ethyl 3,3-diphenylpropanoate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and ensuring therapeutic specificity. This guide provides a comparative analysis of Ethyl 3,3-diphenylpropanoate (B1239988), a compound with a structural backbone that hints at potential interactions with various biological targets. While direct experimental data on Ethyl 3,3-diphenylpropanoate remains limited, this guide draws comparisons with structurally similar compounds, particularly those bearing the 3,3-diphenylpropyl moiety, to infer its likely cross-reactivity profile and guide future research.
The core structure of this compound, featuring a 3,3-diphenylpropyl group, is a key pharmacophore found in compounds known to interact with opioid receptors. This structural similarity suggests a potential for cross-reactivity with this class of G-protein coupled receptors, which are central to pain modulation and have significant therapeutic and side-effect profiles.
Comparison with Structurally Related Compounds
Derivatives of 3,3-diphenylpropanoic acid and related structures have been investigated for a range of biological activities, offering clues to the potential cross-reactivity of this compound.
| Compound/Class | Key Findings | Implication for this compound |
| Methadone | The R-enantiomer of methadone, which contains a 3,3-diphenylpropylamine (B135516) scaffold, exhibits a high affinity for mu (µ)-opioid receptors.[1] | The 3,3-diphenylpropyl moiety within this compound may confer an affinity for µ-opioid receptors. |
| 3-Amino-3-phenylpropionamide derivatives | These compounds have demonstrated high affinity for the µ-opioid receptor. | Further supports the hypothesis that the core structure shared with this compound is conducive to µ-opioid receptor binding. |
| Tapentadol | This analgesic, featuring a 3-phenylpropylamine (B116678) core, has shown cross-reactivity with methadone immunoassays. | Suggests that structural similarities can lead to interactions with common biological targets or assay reagents. |
| 3,3-Diphenylcyclobutylamines | Investigated as central nervous system stimulants. | Indicates that the diphenylalkylamine scaffold can interact with various CNS targets beyond opioid receptors. |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of a test compound to specific receptor subtypes (e.g., µ, delta (δ), and kappa (κ) opioid receptors).
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.
Generalized Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the opioid receptor subtype of interest.
-
Incubation: A constant concentration of a suitable radioligand (e.g., [³H]-DAMGO for µ-opioid receptors) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound) and a non-specific binding control.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)
Objective: To determine the functional activity of a test compound at a G-protein coupled receptor (GPCR), such as the opioid receptors. This assay can distinguish between agonists, antagonists, and inverse agonists.
Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins following receptor activation.
Generalized Protocol:
-
Membrane Preparation: As in the radioligand binding assay.
-
Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.
-
Separation: Bound and free [³⁵S]GTPγS are separated by filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC₅₀) and the maximal efficacy (Emax) are determined to characterize the compound's functional activity.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanism of action and the experimental approach to studying the cross-reactivity of this compound, the following diagrams are provided.
References
"benchmarking the synthesis of Ethyl 3,3-diphenylpropanoate against other methods"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for Ethyl 3,3-diphenylpropanoate, a valuable intermediate in organic synthesis. The comparison focuses on the synthesis of the key precursor, 3,3-diphenylpropanoic acid, followed by its esterification. Experimental data, detailed protocols, and a logical workflow diagram are presented to aid in the selection of the most suitable method based on performance and reaction conditions.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the quantitative data for the two primary methods for the synthesis of 3,3-diphenylpropanoic acid, the direct precursor to this compound.
| Parameter | Method 1: Friedel-Crafts Alkylation | Method 2: Esterification of 3,3-diphenylpropanoic acid |
| Starting Materials | Cinnamic acid, Benzene (B151609) | 3,3-diphenylpropanoic acid, Ethanol (B145695) |
| Catalyst/Reagent | Ionic Liquid [bmim]Cl/AlCl₃ | Sulfuric acid |
| Reaction Time | 2 hours (reflux) | 6-8 hours (reflux) |
| Yield of Intermediate | 81.3% (3,3-diphenylpropanoic acid) | Not Applicable |
| Yield of Final Product | Not directly applicable | 91.0% (this compound)[1] |
| Key Advantages | Direct formation of the carbon skeleton | High yield in the final esterification step |
| Key Disadvantages | Use of ionic liquid catalyst | Requires prior synthesis of the carboxylic acid |
Experimental Protocols
Method 1: Synthesis of 3,3-diphenylpropanoic acid via Friedel-Crafts Alkylation and subsequent Esterification
Step 1: Synthesis of 3,3-diphenylpropanoic acid
In a reaction vessel, 78.1 grams of benzene and 37.2 grams of the ionic liquid [bmim]Cl/AlCl₃ are mixed and heated to 70-80°C.[1] To this mixture, 14.8 grams of cinnamic acid is added in four batches over a period of 30 minutes. The reaction mixture is then refluxed for 2 hours. After completion, 100 milliliters of water are added, and the mixture is stirred. The layers are separated, and the organic phase, containing unreacted benzene, is recovered by distillation under reduced pressure. The resulting solid crude product is recrystallized from methanol (B129727) and dried to yield 18.4 grams of 3,3-diphenylpropanoic acid, corresponding to a yield of 81.3%.[1]
Step 2: Synthesis of this compound
15.1 grams of 3,3-diphenylpropanoic acid are dissolved in 18.5 grams of ethanol with stirring.[1] Subsequently, 3.4 grams of concentrated sulfuric acid is slowly added. The mixture is heated to reflux and maintained for 6-8 hours. Following the reaction, excess ethanol is recovered by distillation. A 5% sodium carbonate solution is added to neutralize the mixture to a pH of 7-7.5. The layers are separated, and the organic layer is washed twice with water and dried over anhydrous magnesium sulfate (B86663) to obtain 15.5 grams of this compound, achieving a yield of 91.0%.[1]
Method 2: Direct Esterification of 3,3-diphenylpropanoic acid
This method assumes the availability of 3,3-diphenylpropanoic acid. The protocol is identical to Step 2 of Method 1.
To a solution of 15.1 grams of 3,3-diphenylpropanoic acid in 18.5 grams of ethanol, 3.4 grams of concentrated sulfuric acid is carefully added. The reaction mixture is refluxed for 6-8 hours. After the reaction, the excess ethanol is removed via distillation. The resulting mixture is neutralized with a 5% aqueous solution of sodium carbonate to a pH of 7-7.5. The organic layer is separated, washed twice with water, and dried over anhydrous magnesium sulfate to yield 15.5 grams (91.0%) of this compound.[1]
Synthesis Workflow
Caption: Comparative workflow for the synthesis of this compound.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Ethyl 3,3-diphenylpropanoate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for Ethyl 3,3-diphenylpropanoate (B1239988), including operational and disposal plans.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 7476-18-8[1][2][3] |
| Molecular Formula | C17H18O2[3][4] |
| Molecular Weight | 254.32 g/mol [3][4] |
| Purity | 97.0%[1] |
Hazard Identification and Personal Protective Equipment (PPE)
Ethyl 3,3-diphenylpropanoate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Adherence to proper PPE protocols is mandatory to ensure personnel safety.
Engineering Controls:
-
Work in a well-ventilated area.[5] Use appropriate exhaust ventilation where dust or aerosols may form.[4]
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[4][6]
-
Skin Protection: Wear protective gloves and a lab coat or complete suit protecting against chemicals.[4][6]
-
Respiratory Protection: If ventilation is inadequate or for nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator.[4]
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a designated, well-ventilated chemical fume hood.
-
Assemble all necessary equipment and PPE.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Handling:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Avoid the formation of dust and aerosols.[4]
-
Wash hands thoroughly after handling.[6]
3. Storage:
4. Spill Response:
-
In case of a spill, evacuate personnel to a safe area.[7]
-
Use personal protective equipment.
-
For small spills, absorb with an inert material (e.g., sand, silica (B1680970) gel) and place in a suitable, closed container for disposal.[8][9]
-
Avoid breathing vapors, mist, or gas.[4]
-
Prevent the product from entering drains.[6]
First Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]
Disposal Plan
All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.
-
Unused Product: Dispose of contents/container to an approved waste disposal plant.[10]
-
Contaminated Materials: Contaminated clothing and absorbent materials should be sealed in a vapor-tight plastic bag for eventual disposal.[11] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]
-
Packaging: Before disposal of the used container, remove the contents completely.[6]
Safe Handling Workflow
References
- 1. This compound | CAS#:7476-18-8 | Chemsrc [chemsrc.com]
- 2. aksci.com [aksci.com]
- 3. appchemical.com [appchemical.com]
- 4. angenechemical.com [angenechemical.com]
- 5. synerzine.com [synerzine.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. Ethyl 3-phenyl-3-oxopropanoate(94-02-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
